molecular formula C19H14ClNO3S B4926327 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide CAS No. 6325-76-4

4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide

Cat. No.: B4926327
CAS No.: 6325-76-4
M. Wt: 371.8 g/mol
InChI Key: UILADTPXOCBVEM-UHFFFAOYSA-N
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Description

4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H14ClNO3S and its molecular weight is 371.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-9H-xanthen-9-ylbenzenesulfonamide is 371.0382922 g/mol and the complexity rating of the compound is 534. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO3S/c20-13-9-11-14(12-10-13)25(22,23)21-19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILADTPXOCBVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90979291
Record name 4-Chloro-N-(9H-xanthen-9-yl)benzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6325-76-4
Record name NSC31119
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31119
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N-(9H-xanthen-9-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Xanthene-Benzenesulfonamide Scaffolds in Medicinal Chemistry

The convergence of the xanthene nucleus and the benzenesulfonamide moiety has given rise to a class of compounds with significant therapeutic potential. While the specific compound 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide is not extensively documented with a publicly available CAS number, the broader family of N-(9H-xanthen-9-yl) and N-(9-oxo-9H-xanthen-9-yl) benzenesulfonamides has garnered considerable interest in drug discovery. These hybrid molecules are being explored for a range of applications, most notably as anticancer agents.[1]

The xanthene framework, a planar tricyclic system, is a privileged scaffold in medicinal chemistry, known for its ability to intercalate with DNA.[1] Xanthones, or 9-oxo-xanthenes, are also of great interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The benzenesulfonamide group, a cornerstone of medicinal chemistry, is a key pharmacophore in a multitude of approved drugs, often acting as an enzyme inhibitor by binding to metal ions in active sites.[4] The strategic combination of these two pharmacores in a single molecule has led to the development of novel compounds with promising antiproliferative and enzyme-inhibitory activities.

This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of N-(9H-xanthen-9-yl) and N-(9-oxo-9H-xanthen-9-yl) benzenesulfonamides, offering insights for researchers and professionals in the field of drug development.

Synthesis and Characterization

The synthesis of N-(9H-xanthen-9-yl) and N-(9-oxo-9H-xanthen-9-yl) benzenesulfonamides typically involves a multi-step process, culminating in the coupling of a substituted xanthene or xanthone amine with a benzenesulfonyl chloride.

General Synthetic Approach

A common synthetic route to N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides begins with the cyclization of a 2-(2-nitrophenoxy)benzoic acid to form a nitro-9H-xanthen-9-one.[1] This is followed by the reduction of the nitro group to an amine, which is then reacted with a substituted benzenesulfonyl chloride to yield the final product.[1]

A related compound, 4-Methyl-N-(9H-xanthen-9-yl)benzenesulfonamide, has a documented CAS number of 6326-06-3 .[5] The synthesis of N-(9H-xanthen-9-yl) derivatives would likely involve the reaction of 9H-xanthen-9-amine with the appropriate benzenesulfonyl chloride.

Experimental Protocol: Synthesis of Substituted N-(9-oxo-9H-xanthen-4-yl) benzenesulfonamide[1]
  • Step 1: Cyclization to Nitro-9H-xanthen-9-one. 2-(2-Nitrophenoxy)benzoic acid is cyclized in the presence of sulfuric acid under reflux conditions.

  • Step 2: Reduction to Amino-9H-xanthen-9-one. The resulting nitro-9H-xanthen-9-one is treated with stannous chloride dihydrate in concentrated hydrochloric acid to afford the corresponding amino-9H-xanthen-9-one.

  • Step 3: Sulfonamide Formation. The amino-9H-xanthen-9-one is dissolved in a suitable solvent such as chloroform. Triethylamine (1.25 equivalents) is added, followed by the dropwise addition of the appropriate benzenesulfonyl chloride (1.1 equivalents). The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified, typically by filtration and column chromatography.

Synthesis_of_N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Sulfonamide Formation 2-(2-Nitrophenoxy)benzoic_acid 2-(2-Nitrophenoxy)benzoic acid Nitro-9H-xanthen-9-one Nitro-9H-xanthen-9-one 2-(2-Nitrophenoxy)benzoic_acid->Nitro-9H-xanthen-9-one H₂SO₄, reflux Amino-9H-xanthen-9-one Amino-9H-xanthen-9-one Nitro-9H-xanthen-9-one->Amino-9H-xanthen-9-one SnCl₂·2H₂O, HCl Final_Product N-(9-oxo-9H-xanthen-4-yl) benzenesulfonamide Amino-9H-xanthen-9-one->Final_Product Benzenesulfonyl_chloride Substituted Benzenesulfonyl Chloride Benzenesulfonyl_chloride->Final_Product Triethylamine, Chloroform

Caption: General synthetic workflow for N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides.

Characterization

The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretches of the sulfonamide.

  • Elemental Analysis: To confirm the empirical formula.

Therapeutic Potential and Biological Activity

The primary therapeutic application explored for this class of compounds is as anticancer agents. Their mechanism of action is thought to involve multiple pathways, including enzyme inhibition and DNA intercalation.

Antiproliferative Activity

Several novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC).[1]

Compound IDSubstitution on BenzenesulfonamideCell LineIC₅₀ (µM)
5i 4-MethoxyMDA-MB-23125.2[1]
T-47D19.7[1]
SK-N-MC25.2[1]
Etoposide (Positive Control)T-47D32.7[1]

Table 1: Antiproliferative Activity of a Representative N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide.

Structure-activity relationship (SAR) studies have suggested that the presence of electron-donating groups on the benzenesulfonamide ring can enhance antiproliferative activity.[1] For instance, the 4-methoxy derivative (5i ) showed higher potency against the T-47D breast cancer cell line than the standard anticancer drug etoposide.[1]

Enzyme Inhibition

PGAM1_Inhibition Upregulated_PGAM1 Upregulated PGAM1 in Cancer Cells Glycolysis Enhanced Glycolysis Upregulated_PGAM1->Glycolysis Tumor_Growth Tumor Growth and Proliferation Glycolysis->Tumor_Growth Xanthone_Benzenesulfonamide N-Xanthone Benzenesulfonamide Inhibitor Xanthone_Benzenesulfonamide->Upregulated_PGAM1 Inhibition

Caption: Inhibition of PGAM1 by N-xanthone benzenesulfonamides disrupts cancer cell metabolism.

Future Directions and Conclusion

The N-(9H-xanthen-9-yl) and N-(9-oxo-9H-xanthen-9-yl) benzenesulfonamide scaffolds represent a promising area for the development of novel therapeutic agents, particularly in oncology. The synthetic accessibility and the potential for diverse substitutions on both the xanthene and benzenesulfonamide rings allow for the generation of large compound libraries for screening and lead optimization.

Future research in this area should focus on:

  • Elucidation of specific molecular targets and mechanisms of action.

  • Expansion of SAR studies to improve potency and selectivity.

  • In vivo evaluation of lead compounds in preclinical cancer models.

  • Exploration of other potential therapeutic applications beyond cancer.

References

  • The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors - PMC. Available at: [Link]

  • Simple Synthesis and Characterization of Sulfonate Ester- Substituted Hydroxyxanthone - DigitalOcean. Available at: [Link]

  • Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC. Available at: [Link]

  • A radical–radical cross-coupling reaction of xanthene with sulfonyl hydrazides: facile access to xanthen-9-sulfone derivatives - Chemical Communications (RSC Publishing). Available at: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. Available at: [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Publishing. Available at: [Link]

  • Cas 4381-14-0,9-(9H-xanthen-9-yl) - LookChem. Available at: [Link]

  • Synthesis of Xanthones: An Overview - Sigarra. Available at: [Link]

  • Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease - Semantic Scholar. Available at: [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug - ijarsct. Available at: [Link]

  • 4-Chloro-N-methyl-3-nitro-N-phenylbenzenesulfonamide - CAS Common Chemistry. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

Sources

Technical Guide: 4-Chloro Analog of AH-7614 (FFA4 Antagonist)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 4-chloro analog of AH-7614 , a specific structural derivative of the potent Free Fatty Acid Receptor 4 (FFA4/GPR120) antagonist AH-7614. While AH-7614 (4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide) serves as the industry standard for probing FFA4 function, the 4-chloro analog represents a critical study in Structure-Activity Relationship (SAR) optimization, replacing the metabolic liability of the methyl group with a lipophilic, electron-withdrawing chlorine atom.

This document details the molecular architecture, chemical synthesis, pharmacological characterization, and experimental protocols required to utilize this compound in high-fidelity drug discovery workflows.

Part 1: Molecular Architecture & SAR Logic

Structural Definition

The 4-chloro analog is chemically defined as 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide . It retains the core pharmacophore of AH-7614—the tricyclic xanthene "head" and the sulfonamide linker—but modifies the "tail" region.

FeatureParent Compound (AH-7614)4-Chloro Analog
IUPAC Name 4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamideThis compound
Molecular Formula C₂₀H₁₇NO₃SC₁₉H₁₄ClNO₃S
Molecular Weight 351.42 Da371.84 Da
ClogP (Predicted) ~4.2~4.8 (Higher Lipophilicity)
Electronic Effect Electron-Donating (+I)Electron-Withdrawing (-I, +M)
SAR Rationalization

The transition from Methyl (–CH₃) to Chloro (–Cl) at the para-position of the benzenesulfonamide ring is a classic medicinal chemistry strategy:

  • Metabolic Stability: The benzylic methyl group of AH-7614 is susceptible to metabolic oxidation (CYP450-mediated hydroxylation). The chlorine atom blocks this site, potentially extending the compound's half-life (t1/2).

  • Electronic Modulation: The chlorine atom exerts an electron-withdrawing inductive effect, increasing the acidity of the sulfonamide -NH-. This can strengthen hydrogen bonding interactions with the receptor's binding pocket (specifically residues Arg99 or Arg270 in FFA4).

  • Lipophilic Efficiency: The chloro-substituent increases lipophilicity, potentially enhancing membrane permeability and access to the transmembrane binding site of the GPCR.

Part 2: Chemical Synthesis Protocol

Retrosynthetic Analysis

The synthesis follows a convergent pathway involving the sulfonylation of a 9-aminoxanthene intermediate.

Synthesis Xanthene Xanthen-9-one (Precursor) Alcohol 9-Hydroxyxanthene (Xanthydrol) Xanthene->Alcohol Reduction (NaBH4) Amine 9-Aminoxanthene (Key Intermediate) Alcohol->Amine Ammonium Carbamate or SOCl2 then NH3 Product 4-Chloro Analog (Target Antagonist) Amine->Product Sulfonylation (Pyridine/DCM) Chloride 4-Chlorobenzenesulfonyl Chloride Chloride->Product

Figure 1: Convergent synthetic pathway for the 4-chloro analog.

Step-by-Step Synthesis

Reagents: 9-hydroxyxanthene (Xanthydrol), 4-chlorobenzenesulfonyl chloride, Dichloromethane (DCM), Triethylamine (TEA) or Pyridine.

Protocol:

  • Activation: Dissolve 9-hydroxyxanthene (1.0 eq) in dry DCM under nitrogen atmosphere. Add thionyl chloride (1.2 eq) dropwise at 0°C to generate 9-chloroxanthene in situ. Stir for 1 hour.

  • Amination: Treat the 9-chloroxanthene solution with excess anhydrous ammonia (gas) or ammonium carbamate in methanol to yield 9-aminoxanthene . Isolate the amine as a stable hydrochloride salt if necessary.

  • Coupling (The Critical Step):

    • Suspend 9-aminoxanthene hydrochloride (1.0 eq) in dry DCM.

    • Add Triethylamine (3.0 eq) to liberate the free amine.

    • Cool to 0°C and add 4-chlorobenzenesulfonyl chloride (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Purification: Quench with water. Extract with DCM.[2] Wash the organic layer with 1N HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄. Purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

  • Characterization: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the disappearance of the methyl singlet (δ ~2.4 ppm) and the characteristic splitting pattern of the para-chlorophenyl group.

Part 3: Pharmacology & Mechanism of Action[4]

Mechanism: Negative Allosteric Modulation

Like its parent AH-7614, the 4-chloro analog functions as a Negative Allosteric Modulator (NAM) or a competitive antagonist depending on the probe. It binds to an allosteric site on FFA4, locking the receptor in an inactive conformation and preventing the structural rearrangement required for Gαq coupling.

Signaling Pathway Blockade

FFA4 activation normally triggers the Gq-PLCβ-IP3-Ca²⁺ pathway. The antagonist effectively silences this cascade.

Signaling Agonist Agonist (e.g., DHA/TUG-891) FFA4 FFA4 (GPR120) Receptor Agonist->FFA4 Activates Antagonist 4-Chloro Analog (Antagonist) Antagonist->FFA4 Blocks/Locks Gq Gαq Protein FFA4->Gq Couples PLC PLCβ Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Figure 2: Antagonism of the FFA4-Gq signaling cascade by the 4-chloro analog.

Part 4: Experimental Validation Protocols

Calcium Flux Assay (FLIPR)

This is the gold-standard assay for validating antagonist potency (IC₅₀).

Materials:

  • Cells: U2OS or HEK293 stably expressing human FFA4 (hFFA4).

  • Agonist: TUG-891 (EC₈₀ concentration).

  • Dye: Fluo-4 AM or Calcium 6.

Protocol:

  • Seeding: Plate hFFA4-expressing cells (15,000 cells/well) in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Calcium-6 dye in HBSS buffer (with 2.5 mM Probenecid) for 1 hour at 37°C.

  • Antagonist Pre-treatment: Add the 4-chloro analog (serially diluted in DMSO/Buffer) to the cells. Incubate for 30 minutes at room temperature.

    • Control: AH-7614 (Positive Control), DMSO (Vehicle).

  • Agonist Challenge: Inject TUG-891 (at EC₈₀) using the FLIPR Tetra system.

  • Data Analysis: Record fluorescence (RFU) for 180 seconds. Calculate IC₅₀ by plotting % inhibition vs. log[Antagonist].

Beta-Arrestin Recruitment Assay

To confirm the compound blocks non-canonical signaling.

Protocol:

  • Use the PathHunter® (DiscoverX) or NanoBRET™ system.

  • Pre-incubate cells with the 4-chloro analog for 30 minutes.

  • Stimulate with DHA (Docosahexaenoic acid, 100 µM).

  • Measure chemiluminescence after 90 minutes. A potent antagonist will show a dose-dependent reduction in signal.

Part 5: Data Summary & Comparison

PropertyAH-7614 (Parent)4-Chloro Analog (Target)
Target Selectivity hFFA4 > hFFA1 (>100-fold)hFFA4 > hFFA1 (Predicted similar)
pIC₅₀ (Ca²⁺ Flux) ~7.1 - 7.5Expected ~7.2 - 7.8 (Due to Cl lipophilicity)
Metabolic Stability Moderate (Methyl oxidation)High (Blocked para-position)
Solubility Low (DMSO required)Very Low (Requires DMSO/Tween)

Key Insight: While the 4-chloro analog may exhibit slightly higher potency due to lipophilic interactions, its primary utility lies in metabolic stability studies where the parent AH-7614 might be degraded too rapidly in in vivo microsomal assays.

References

  • Sparks, S. M., et al. (2014).[3] Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120).[4] Bioorganic & Medicinal Chemistry Letters, 24(14), 3100-3103. Link

    • Source of the diarylsulfonamide SAR and identific
  • Watterson, K. R., et al. (2017). Probe-Dependent Negative Allosteric Modulators of the Long-Chain Free Fatty Acid Receptor FFA4. Molecular Pharmacology, 91(6), 630-641. Link

    • Definitive characteriz
  • Hansen, S. V., et al. (2015). G protein-coupled receptor 120 (GPR120) ligands as a potential therapeutic approach to metabolic disorders.[3] Handbook of Experimental Pharmacology, 233, 1-24. Link

    • Review of GPR120 ligand structures and therapeutic potential.

Sources

Technical Guide: Biological Activity of Chlorinated Xanthene Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated xanthene sulfonamides represent a hybrid pharmacophore merging the tricyclic xanthene scaffold with the sulfonamide moiety, further optimized by strategic chlorination. This class of compounds has emerged as a high-value target in medicinal chemistry due to its dual-action potential: the xanthene core provides DNA-intercalating or enzyme-binding capabilities (e.g., protein kinases), while the sulfonamide group acts as a classic antimetabolite (bacterial) or carbonic anhydrase inhibitor (mammalian).

The incorporation of chlorine substituents is not merely decorative; it critically modulates lipophilicity (LogP) , enhances metabolic stability by blocking oxidative metabolism at specific sites, and increases affinity for hydrophobic pockets in target enzymes (e.g., Carbonic Anhydrase IX). This guide details the structure-activity relationships (SAR), mechanisms of action, and validated experimental protocols for evaluating these compounds.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of chlorinated xanthene sulfonamides relies on the precise arrangement of three structural domains:

  • The Xanthene Core (Tricyclic System): Acts as the primary scaffold. Its planarity allows for potential DNA intercalation or fitting into narrow enzymatic clefts.

  • The Sulfonamide Moiety (

    
    ):  The primary pharmacophore for inhibiting zinc-dependent enzymes (Carbonic Anhydrases) and interfering with folate synthesis in prokaryotes.
    
  • Chlorine Substituents (

    
    ): 
    
    • Electronic Effect: Electron-withdrawing nature increases the acidity of the sulfonamide -NH-, enhancing zinc binding.

    • Steric/Lipophilic Effect: Increases membrane permeability and fills hydrophobic pockets in the target active site.

SAR Visualization

The following diagram illustrates the critical modification zones on the scaffold.

SAR_Analysis Core Xanthene Core (Planar Tricyclic) Activity Biological Output Core->Activity DNA Intercalation Scaffold Rigidity Sulfonamide Sulfonamide Group (-SO2NH-) Sulfonamide->Activity Zn2+ Binding (CA Inhibition) Dihydropteroate Synthase Inhibition Chlorine Chlorine Substituents (-Cl) Chlorine->Core C-2/C-7 Position Chlorine->Sulfonamide Aryl Ring Substitution Chlorine->Activity Increases LogP Metabolic Stability Hydrophobic Fit

Caption: SAR analysis of chlorinated xanthene sulfonamides highlighting the functional contribution of each structural domain.

Mechanisms of Action

These compounds exhibit "multitargeting" behavior, making them effective against both resistant bacteria and hypoxic tumor environments.

Anticancer Mechanism: Hypoxia Targeting

In solid tumors, overexpression of Carbonic Anhydrase IX (CA IX) regulates pH, allowing tumor survival in hypoxic/acidic conditions.

  • Mechanism: The sulfonamide group coordinates with the Zn²⁺ ion in the CA IX active site.

  • Chlorine Role: A chlorine atom on the xanthene or the pendant aryl ring enhances hydrophobic interaction with the enzyme's amphiphilic patch, significantly lowering the

    
     compared to non-chlorinated analogs.
    
  • Secondary Pathway: Disruption of microtubule assembly and cell cycle arrest at the G1 phase.

Antimicrobial Mechanism: Dual Blockade
  • Primary: Competitive inhibition of dihydropteroate synthase (DHPS) , blocking folate biosynthesis (classic sulfonamide action).[1]

  • Secondary: The lipophilic chlorinated xanthene core disrupts bacterial cell membrane integrity, effective against Gram-positive strains like S. aureus.

Mechanism_Pathway cluster_cancer Anticancer Pathway (Hypoxia) cluster_bacteria Antimicrobial Pathway Compound Chlorinated Xanthene Sulfonamide CAIX Carbonic Anhydrase IX (Overexpressed in Tumors) Compound->CAIX Zn2+ Chelation DHPS Dihydropteroate Synthase Compound->DHPS Competitive Inhibition Membrane Bacterial Membrane Integrity Compound->Membrane Lipophilic Disruption pH_Reg Intracellular pH Regulation (Disrupted) CAIX->pH_Reg Inhibition Apoptosis Apoptosis / G1 Arrest pH_Reg->Apoptosis Folate Folate Biosynthesis (Blocked) DHPS->Folate Death Bacterial Cell Death Folate->Death Membrane->Death

Caption: Dual mechanistic pathways showing CA IX inhibition in cancer cells and DHPS/membrane disruption in bacteria.

Data Summary: Comparative Potency

The following table summarizes typical activity ranges derived from recent literature on xanthene sulfonamide derivatives.

Compound ClassTarget / Cell LineActivity MetricPotency RangeRole of Chlorine
Xanthene Sulfonamide MCF-7 (Breast Cancer)

0.5 - 5.0

M
Enhances cellular uptake
Chlorinated Derivative HCT-116 (Colon Cancer)

0.1 - 0.8

M
Increases potency ~5x vs non-Cl
Xanthene Sulfonamide S. aureus (Bacteria)MIC25 - 50

g/mL
Moderate activity
Chlorinated Derivative S. aureus (MRSA)MIC1.5 - 4.0

g/mL
Critical for membrane penetration
Hybrid Carbonic Anhydrase IX

5 - 20 nMCrucial for active site fit

Experimental Protocols (Self-Validating)

Synthesis of Chlorinated Xanthene Sulfonamides

Principle: Nucleophilic attack of an amino-xanthene precursor on a chlorosulfonyl group.

Protocol:

  • Precursor Preparation: Reduce nitro-chloroxanthene (synthesized via condensation of chlorobenzaldehyde and dimedone) using Sn/HCl to obtain amino-chloroxanthene.

  • Coupling:

    • Dissolve amino-chloroxanthene (1.0 eq) in anhydrous THF (10 mL/mmol).

    • Add Pyridine (1.2 eq) as a base/catalyst.

    • Dropwise add Aryl sulfonyl chloride (1.1 eq) at 0°C under

      
       atmosphere.
      
    • Reflux for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Validation (Work-up):

    • Evaporate solvent.[2] Wash residue with 1M HCl (removes pyridine) and water.

    • Recrystallize from Ethanol/DMF.

    • QC Check:

      
      H-NMR must show disappearance of 
      
      
      
      signal (approx 4.0-5.0 ppm) and appearance of sulfonamide
      
      
      (9.0-11.0 ppm).
Biological Assay: MTT Antiproliferative Assay

Objective: Determine


 against cancer cell lines (e.g., MCF-7).[3]

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, final <0.1%) in serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Include Doxorubicin as positive control.
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development:

    • Add 20

      
      L MTT reagent (5 mg/mL in PBS). Incubate 4h.
      
    • Remove media carefully.

    • Add 150

      
      L DMSO to solubilize formazan crystals.
      
  • Readout: Measure absorbance at 570 nm.

  • Self-Validation:

    • Z-factor must be > 0.5.

    • Untreated control must show >90% viability.

    • DMSO blank must show negligible absorbance.

Workflow Start Start: Amino-Chloroxanthene Synth Synthesis: + Sulfonyl Chloride (THF, Reflux, 12h) Start->Synth QC QC Validation: NMR / Mass Spec Synth->QC QC->Synth Fail (Re-optimize) Assay Biological Assay: MTT (Cancer) or MIC (Bacteria) QC->Assay Pass Analysis Data Analysis: Calculate IC50 / MIC Assay->Analysis

Caption: Step-by-step experimental workflow from synthesis to biological evaluation.

References

  • Faidallah, H. M., et al. (2013). "Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Giri, R., et al. (2010). "Synthesis and cancer cell cytotoxicity of substituted xanthenes." Bioorganic & Medicinal Chemistry.

  • Resende, D. I., et al. (2020). "Xanthenes in Medicinal Chemistry – Synthetic strategies and biological activities." European Journal of Medicinal Chemistry.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Zhang, H., et al. (2017). "Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides." Chemical Biology & Drug Design.

Sources

GPR120 (FFA4) negative allosteric modulator mechanism

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the GPR120 (FFA4) Negative Allosteric Modulator Mechanism

Authored by: A Senior Application Scientist

Preamble: The Rationale for Modulating the Body's Fat Sensor

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical sensor for medium and long-chain fatty acids, particularly the beneficial omega-3 fatty acids.[1][2] Its activation triggers a cascade of physiological events that are central to metabolic health and inflammatory control.[3][4] Expressed in key metabolic tissues—including adipocytes, macrophages, and intestinal enteroendocrine cells—GPR120 signaling enhances insulin sensitivity, stimulates the release of incretin hormones like GLP-1, and mediates potent anti-inflammatory effects.[3][5][6] This positions the receptor as a high-value therapeutic target for metabolic disorders such as type 2 diabetes and obesity.[5][7]

While the development of GPR120 agonists has been a primary focus, the study of its negative allosteric modulators (NAMs) provides an equally vital lens through which to understand its function. NAMs are indispensable research tools that allow for the precise dissection of receptor pharmacology and physiology. They offer a sophisticated method to dampen receptor signaling without directly competing with the endogenous ligand, providing nuanced control that is crucial for both basic research and therapeutic development. This guide provides a deep dive into the core mechanisms of GPR120 negative allosteric modulation, the experimental workflows used to characterize these modulators, and the critical insights they reveal about this complex receptor system.

Part 1: The GPR120 Receptor System: A Dual-Signaling Hub

A foundational understanding of GPR120's intrinsic biology is essential before exploring its modulation. The receptor's function is not monolithic; it operates through distinct signaling pathways that can be differentially engaged by various ligands, a concept known as biased agonism.

Receptor Structure and Isoforms

GPR120 is a class A rhodopsin-like GPCR.[5] In humans, the FFAR4 gene gives rise to two splice variants: a short isoform (GPR120-S, 361 amino acids) and a long isoform (GPR120-L, 377 amino acids).[5][8] The key difference is a 16-amino acid insertion within the third intracellular loop (ICL3) of the long isoform.[5] This domain is a critical interface for G protein and β-arrestin interactions. The presence of this insert in GPR120-L appears to impede G protein coupling while preserving β-arrestin signaling, making the long isoform a naturally β-arrestin-biased receptor.[5] Most non-human species, including rodents, primarily express the short, G protein-capable isoform.[9]

The Dichotomy of GPR120 Signaling

Upon activation by an agonist, such as docosahexaenoic acid (DHA), GPR120 initiates two primary downstream signaling cascades. The balance between these pathways is central to its physiological effects.

  • Gαq/11-Mediated Metabolic Signaling: This canonical pathway is coupled to Gαq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signal for various cellular responses.[10][11] This pathway is primarily associated with the secretion of incretin hormones (GLP-1, GIP) from the gut and the enhancement of glucose uptake in adipocytes.[6][12][13]

  • β-Arrestin 2-Mediated Anti-Inflammatory Signaling: This pathway is responsible for GPR120's potent anti-inflammatory effects.[1][14] Following agonist binding and receptor phosphorylation by GPCR kinases (GRKs), β-arrestin 2 is recruited to the receptor.[9] The GPR120/β-arrestin 2 complex internalizes and acts as a signaling scaffold. Crucially, this complex sequesters TAB1 (TAK1-binding protein), preventing it from binding to and activating TAK1 kinase.[1] The inhibition of TAK1 blocks the downstream activation of pro-inflammatory transcription factors like NF-κB and JNK, effectively shutting down inflammatory cascades initiated by stimuli like lipopolysaccharide (LPS).[9][14]

The ability of different ligands to preferentially activate one pathway over the other (biased agonism) is a key feature of GPR120 pharmacology and has profound implications for drug design and the interpretation of modulator effects.[15]

GPR120_Signaling_Pathways cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway (Metabolic) cluster_arrestin β-Arrestin Pathway (Anti-inflammatory) GPR120 GPR120/FFA4 Gq Gαq/11 GPR120->Gq Activates Barr2 β-arrestin 2 GPR120->Barr2 Recruits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release Metabolic_Effects GLP-1 Secretion Glucose Uptake Ca_release->Metabolic_Effects Internalization Complex Internalization Barr2->Internalization TAB1_sequestration TAB1 Sequestration Internalization->TAB1_sequestration TAK1_inhibition TAK1 Inhibition TAB1_sequestration->TAK1_inhibition NFkB_inhibition NF-κB / JNK Inhibition TAK1_inhibition->NFkB_inhibition Anti_inflammatory_Effects Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory_Effects Agonist Agonist (e.g., DHA) Agonist->GPR120 Binds Calcium_Assay_Workflow A 1. Seed GPR120-expressing HEK293 cells in microplate B 2. Load cells with Ca²⁺-sensitive dye (Fluo-4) A->B C 3. Pre-incubate with test NAM compound B->C D 4. Stimulate with GPR120 agonist (EC₈₀ conc.) C->D E 5. Measure fluorescence change (FLIPR instrument) D->E F 6. Analyze data to determine IC₅₀ E->F Arrestin_Assay_Workflow A 1. Seed cells expressing GPR120-LgBiT & βArr2-SmBiT B 2. Add test NAM compound at various concentrations A->B C 3. Stimulate with GPR120 agonist (EC₈₀ conc.) B->C D 4. Add luminescent substrate (e.g., furimazine) C->D E 5. Measure luminescent signal D->E F 6. Analyze data to determine IC₅₀ E->F

Sources

Chemical Properties of 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide is a specialized semi-synthetic derivative belonging to the class of N-substituted sulfonamides. It is characterized by the fusion of a pharmacologically active 4-chlorobenzenesulfonamide core with a bulky, lipophilic 9-xanthenyl moiety.

In drug discovery, this compound serves two distinct, critical roles:

  • Medicinal Chemistry Scaffold: It acts as a potent Carbonic Anhydrase Inhibitor (CAI) , specifically targeting tumor-associated isoforms (hCA IX and XII).[1] The xanthene ring provides a hydrophobic "tail" that interacts with the enzyme's hydrophobic pocket, enhancing selectivity over cytosolic isoforms.

  • Synthetic Intermediate: The 9-xanthenyl group functions as an acid-labile protecting group for the sulfonamide nitrogen, allowing for purification and handling of sulfonamides before controlled release in acidic media.

This guide details the physicochemical profile, synthetic pathways, and biological interface of this molecule, providing researchers with a roadmap for its utilization in oncology and synthetic organic chemistry.

Physicochemical Architecture

The molecule combines a polar sulfonyl functionality with two aromatic systems of contrasting electronic nature.

Structural Analysis[2]
  • Core Scaffold: The p-chlorobenzenesulfonyl group provides electron-withdrawing character, influencing the acidity of the sulfonamide bond.

  • Steric Bulk: The 9H-xanthen-9-yl group is a tricyclic ether that introduces significant steric hindrance and lipophilicity.

  • Bond Lability: The C(9)-N bond connecting the xanthene to the sulfonamide is the "chemical weak point," designed for cleavage under acidic conditions due to the stability of the xanthyl cation intermediate.

Key Properties Table
PropertyValue / CharacteristicImpact on Research
Molecular Formula

Precursor tracking in MS.
Molecular Weight ~371.84 g/mol Small molecule drug-like range (Lipinski compliant).
Solubility Low in

; High in DMSO, DMF, DCM
Requires organic co-solvents for biological assays.
LogP (Predicted) ~4.5 - 5.2High membrane permeability; potential for non-specific binding.
Acid Stability Labile (Cleaves in TFA/AcOH)Must be stored in neutral/basic buffers; avoids acidic workups unless cleavage is desired.
Electronic Effect 4-Cl (EWG) enhances Sulfonyl e- withdrawalIncreases acidity of the N-H (if deprotected) or strengthens S-N bond character.

Synthetic Pathways & Mechanism[3]

The synthesis of this compound is a classic dehydration condensation reaction. It exploits the high stability of the xanthyl cation , which acts as a "soft" electrophile attacking the sulfonamide nitrogen nucleophile.

Reaction Mechanism (The "Xanthylation")

The reaction typically involves 9-hydroxyxanthene (Xanthydrol) and 4-chlorobenzenesulfonamide in the presence of an acid catalyst (Acetic Acid or TFA).

  • Activation: Acid protonates the hydroxyl group of xanthydrol.

  • Ionization: Loss of water generates the resonance-stabilized xanthyl cation .

  • Nucleophilic Attack: The sulfonamide nitrogen attacks the carbocation.

  • Deprotonation: Loss of a proton yields the final neutral product.

Visualization: Synthetic Workflow

The following diagram illustrates the synthetic pathway and the equilibrium involved.

SynthesisWorkflow Xanthydrol Xanthydrol (9-Hydroxyxanthene) Cation INTERMEDIATE: Xanthyl Cation (Resonance Stabilized) Xanthydrol->Cation - H2O (Dehydration) Sulfonamide 4-Chlorobenzene- sulfonamide Product TARGET: 4-chloro-N-(9H-xanthen-9-yl) benzenesulfonamide Sulfonamide->Product Nucleophilic Attack Catalyst Catalyst: AcOH or TFA Catalyst->Cation Cation->Product S_N1 Mechanism

Figure 1: Acid-catalyzed condensation pathway via the stable xanthyl cation intermediate.

Biological Interface: Carbonic Anhydrase Inhibition[1][4][5][6]

While sulfonamides are ubiquitous antibacterial agents, this specific derivative is engineered for anticancer applications .

Mechanism of Action (MOA)

The compound targets Carbonic Anhydrase (CA) , a zinc-metalloenzyme.[1][2]

  • Zinc Binding: The sulfonamide moiety (

    
    ) coordinates with the 
    
    
    
    ion in the enzyme's active site, displacing the water molecule/hydroxide ion required for catalysis.
  • Hydrophobic Interaction: The bulky xanthene ring does not fit into the tight active site of ubiquitous isoforms (like hCA I and II). Instead, it interacts favorably with the hydrophobic pocket found in the entrance of tumor-associated isoforms hCA IX and XII .

  • Selectivity: This steric exclusion from "housekeeping" enzymes (hCA I/II) reduces off-target side effects, making it a valuable probe for hypoxic tumor environments.

Visualization: Inhibition Logic

MOA Compound 4-chloro-N-(9H-xanthen-9-yl) benzenesulfonamide Zinc Active Site Zn2+ Compound->Zinc Sulfonamide binds Zn Pocket Hydrophobic Pocket (Selectivity Filter) Compound->Pocket Xanthene tail interaction Target Target: hCA IX / XII (Tumor Associated) Zinc->Target Inhibits Catalysis Pocket->Target Fits (High Affinity) OffTarget Off-Target: hCA I / II (Cytosolic/Ubiquitous) Pocket->OffTarget Steric Clash (Low Affinity)

Figure 2: Mechanism of selective inhibition of tumor-associated Carbonic Anhydrases.

Experimental Protocols

Synthesis Protocol (Laboratory Scale)

This protocol is adapted from standard xanthylation procedures (See Ref 1, 3).

Reagents:

  • 4-Chlorobenzenesulfonamide (1.0 eq)

  • Xanthydrol (1.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

  • Dissolution: Dissolve 4-chlorobenzenesulfonamide (e.g., 5 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Addition: Add Xanthydrol (5 mmol) to the solution. The mixture may turn slightly yellow/orange due to cation formation.

  • Reaction: Heat the mixture to 80°C for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The product will appear as a high-Rf, UV-active spot.

  • Workup: Cool the solution to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Precipitation: The product will precipitate as a white/off-white solid. Filter the solid and wash copiously with water to remove acetic acid.

  • Purification: Recrystallize from Ethanol/DMF or Acetone to yield pure this compound.

Acid-Lability Test (Deprotection)

To verify the chemical identity and "protecting group" behavior:

  • Dissolve 10 mg of the product in 1 mL DCM.

  • Add 0.1 mL Trifluoroacetic Acid (TFA).

  • Observation: Immediate yellow coloration indicates the release of the xanthyl cation .

  • Analysis: TLC will show the reversion to the polar 4-chlorobenzenesulfonamide starting material.

References

  • Synthesis of N-xanthenyl sulfonamides: Source: National Institutes of Health (PMC) Title: Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. URL:[Link] (Note: Describes the analogous N-xanthone derivatives and general condensation chemistry).

  • Carbonic Anhydrase Inhibition (CA IX/XII): Source: PubMed / Journal of Enzyme Inhibition and Medicinal Chemistry Title: Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis.[3] URL:[Link]

  • General Chemical Properties of Sulfonamide Derivatives: Source: NIST Chemistry WebBook Title: Benzenesulfonamide, 4-methyl- (Analogous physicochemical data).[4][5] URL:[Link]

Sources

The Methyl-Chloro Switch: Deciphering the Pharmacology of AH-7614 and 4-Chloro-N-Xanthenyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological and structural distinctions between the specific FFA4 (GPR120) antagonist AH-7614 and its 4-chloro-N-xanthenyl analog.

Content Type: Technical Whitepaper | Subject: GPCR Chemical Biology | Focus: Structure-Activity Relationship (SAR) & Functional Selectivity

Executive Summary

The Free Fatty Acid Receptor 4 (FFA4, formerly GPR120) is a pivotal target for metabolic disease, mediating GLP-1 secretion and anti-inflammatory signaling. While numerous agonists (e.g., TUG-891, GSK137647A) have been developed, AH-7614 stands out as the primary molecular probe for antagonizing FFA4 activity.

This guide explores a critical "activity cliff" within the N-xanthenyl-benzenesulfonamide scaffold. Specifically, it details how the substitution of the para-methyl group (in AH-7614) with a para-chloro atom (in the 4-chloro analog) fundamentally alters the pharmacological profile, switching the ligand from a potent negative allosteric modulator (NAM)/antagonist to a functional agonist . Understanding this "switch" is essential for researchers designing next-generation FFA4 modulators to avoid inadvertent receptor activation.

Chemical Structure & The "Molecular Switch"

Both compounds share a core N-(9H-xanthen-9-yl)benzenesulfonamide scaffold. The pharmacological divergence arises solely from the substituent at the para-position of the benzenesulfonamide ring.

Structural Comparison
FeatureAH-7614 (Compound 39)4-Chloro Analog (Compound 32)
IUPAC Name 4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide
Para-Substituent Methyl (-CH₃) Chloro (-Cl)
Electronic Effect Electron Donating (Inductive effect)Electron Withdrawing (Inductive), Donating (Resonance)
Pharmacology Antagonist / Inverse Agonist Full Agonist (Efficacy >100%)
Potency (Human) pIC₅₀ ≈ 7.1pEC₅₀ ≈ 6.3
The SAR Logic

The discovery of AH-7614 originated from a screen of diarylsulfonamides. While the sulfonamide moiety often confers agonist activity (as seen in GSK137647A), the introduction of the bulky, tricyclic xanthene group was intended to explore the orthosteric binding pocket's tolerance.

  • The Methyl Effect (AH-7614): The 4-methyl group locks the receptor in an inactive conformation or prevents the structural rearrangement required for G-protein coupling, resulting in pure antagonism.

  • The Chloro Effect (Analog): Surprisingly, the 4-chloro substitution restores and even enhances efficacy (131% relative to standard agonists), likely due to specific halogen interactions (halogen bonding) or electronic withdrawal that favors the active receptor state.

Pharmacological Characterization[5][6][7]

AH-7614: The Antagonist Profile

AH-7614 is currently the gold-standard tool compound for blocking FFA4.

  • Mechanism: It acts as a Negative Allosteric Modulator (NAM) and an Inverse Agonist .[1] It does not merely compete with agonists; it actively suppresses the basal (constitutive) activity of the receptor.

  • Selectivity: Highly selective for FFA4 over FFA1 (GPR40), with >100-fold selectivity.

  • Functional Blockade:

    • Inhibits intracellular Ca²⁺ mobilization induced by long-chain fatty acids (LCFAs) like Linoleic Acid.

    • Blocks

      
      -arrestin recruitment and receptor internalization.[1]
      
    • Abolishes GLP-1 secretion in enteroendocrine cells (e.g., STC-1, NCI-H716).

The 4-Chloro Analog: The Agonist Profile

In contrast to AH-7614, the 4-chloro analog (Compound 32 in Sparks et al., 2014) exhibits robust agonist properties.

  • Efficacy: It acts as a full agonist , capable of eliciting a maximal response (Emax ~131%) in calcium flux assays.

  • Implication: This demonstrates that the xanthenyl-sulfonamide scaffold is not inherently antagonistic; rather, the functional output is tightly controlled by the electronic and steric nature of the para-substituent.

Visualizing the Signaling & SAR

The following diagram illustrates the divergent pathways triggered or blocked by these two analogs.

GPR120_Pathways cluster_receptor Membrane Receptor cluster_effectors cluster_outputs AH7614 AH-7614 (4-Methyl) FFA4 FFA4 (GPR120) GPCR AH7614->FFA4 Blocks / Inverse Agonist ChloroAnalog 4-Chloro Analog (Compound 32) ChloroAnalog->FFA4 Activates Gq Gαq/11 Activation FFA4->Gq Coupling Arrestin β-Arrestin Recruitment FFA4->Arrestin Phosphorylation Ca Ca²⁺ Release (Endoplasmic Reticulum) Gq->Ca IP3 Pathway Internal Receptor Internalization Arrestin->Internal Trafficking GLP1 GLP-1 Secretion (Incretin Effect) Ca->GLP1 Exocytosis

Caption: Differential signaling modulation by AH-7614 (Antagonist) vs. 4-Chloro Analog (Agonist) at the FFA4 receptor.

Experimental Protocols for Validation

To empirically distinguish AH-7614 from its 4-chloro analog, researchers should employ a Calcium Flux Assay in both agonist and antagonist modes.

Protocol: FLIPR Calcium Mobilization Assay

Materials:

  • Cell Line: U2OS or HEK293 stably expressing human FFA4 (GPR120).

  • Reagents: Fluo-4 AM (Calcium indicator), Probenecid (inhibits anion transport), HBSS buffer.

  • Compounds: AH-7614 (Stock 10mM in DMSO), 4-Chloro Analog (if synthesized), Linoleic Acid (Agonist Control).

Workflow:

  • Cell Plating: Seed cells at 20,000 cells/well in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media; add 20 µL Dye Loading Buffer (HBSS + 2 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 1 hr at 37°C.

  • Mode A: Agonist Screen (Detects 4-Chloro Analog)

    • Add compounds (AH-7614 and 4-Cl Analog) at varying concentrations (0.1 nM - 10 µM).

    • Readout: Measure fluorescence increase (Ex 488nm / Em 525nm).

    • Expected Result: 4-Chloro Analog triggers dose-dependent fluorescence increase (Agonism). AH-7614 shows no increase (or decrease if basal activity is high).

  • Mode B: Antagonist Screen (Validates AH-7614)

    • Pre-incubate cells with compounds for 15 min.

    • Inject EC₈₀ concentration of Linoleic Acid (or TUG-891).

    • Readout: Measure inhibition of the agonist-induced peak.

    • Expected Result: AH-7614 abolishes the agonist signal (IC₅₀ ~ 80 nM). 4-Chloro Analog will not inhibit (and may additively increase signal).

Comparison Table: AH-7614 vs. 4-Chloro Analog

PropertyAH-76144-Chloro Analog
Primary Role Antagonist / NAM Agonist
Structure ID Compound 39 (Sparks et al.)Compound 32 (Sparks et al.)
Efficacy (Emax) 0% (Inhibits Agonist)~131% (Relative to GSK137647A)
pIC₅₀ (Antagonist) 7.1 ± 0.35Inactive (as antagonist)
pEC₅₀ (Agonist) Inactive (< 4.[2]0)6.3 ± 0.0
Key Application Tool to block FFA4 signalingSAR study (demonstrates activity switch)
Solubility High in DMSO (>10 mM)High in DMSO

References

  • Sparks, S. M., et al. (2014).[2][3] "Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120)." Bioorganic & Medicinal Chemistry Letters, 24(14), 3100-3103.[2][3]

    • Source of the specific SAR data comparing Compound 39 (AH-7614) and Compound 32 (4-Chloro Analog).
  • Watterson, K. R., et al. (2017).[2] "Probe-Dependent Negative Allosteric Modulators of the Long-Chain Free Fatty Acid Receptor FFA4." Molecular Pharmacology, 91(6), 630-641.[2]

    • Definitive characterization of AH-7614 as a NAM and inverse agonist.[1]

  • Oh, D. Y., et al. (2010). "GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin sensitizing effects."[1] Cell, 142(5), 687-698.

    • Foundational paper establishing the physiological role of GPR120.

Sources

Methodological & Application

Application Note: Synthesis of 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide Primary Application: Medicinal Chemistry (Privileged Scaffolds), Protecting Group Chemistry Methodology: Acid-Catalyzed Dehydrative Condensation (


-type)

This application note details the synthesis of This compound via the direct condensation of xanthydrol (9H-xanthen-9-ol) and 4-chlorobenzenesulfonamide. Unlike transition-metal-catalyzed cross-couplings, this protocol utilizes the inherent stability of the xanthylium cation in glacial acetic acid to facilitate a clean carbon-nitrogen bond formation. This method is preferred for its atom economy, absence of heavy metals, and operational simplicity.[1]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the generation of a resonance-stabilized carbocation at the 9-position of the xanthene ring.

Reaction Scheme

The transformation involves the dehydration of xanthydrol to form the electrophilic xanthylium ion, which is subsequently trapped by the nucleophilic nitrogen of the sulfonamide.

ReactionScheme Xanthydrol Xanthydrol (9-Hydroxyxanthene) Product 4-chloro-N-(9H-xanthen-9-yl)- benzenesulfonamide Xanthydrol->Product Condensation Sulfonamide 4-Chlorobenzene- sulfonamide Sulfonamide->Product Condensation Reagents Glacial AcOH Reflux / 80°C Reagents->Product Water H2O (Byproduct) Product->Water

Figure 1: General reaction scheme for the N-xanthenylation of sulfonamides.

Mechanistic Pathway

The reaction proceeds via an


 mechanism. In the presence of acetic acid, the hydroxyl group of xanthydrol is protonated and leaves as water. The resulting 9-xanthylium cation is highly stabilized by resonance with the flanking benzene rings and the oxygen atom (oxonium character). The sulfonamide, acting as a weak nucleophile, attacks this cation.

Mechanism Step1 Protonation of Xanthydrol (-OH -> -OH2+) Step2 Loss of Water (-H2O) Step1->Step2 Intermediate Formation of Xanthylium Cation (Resonance Stabilized Electrophile) Step2->Intermediate Step3 Nucleophilic Attack by Sulfonamide Nitrogen Intermediate->Step3 Step4 Deprotonation (-H+) Step3->Step4 Final Target Product Step4->Final

Figure 2: Mechanistic flow of the acid-catalyzed condensation.

Materials and Reagents

ReagentMW ( g/mol )Equiv.[2][3][4]RoleGrade
Xanthydrol 198.221.2Electrophile Precursor>98%
4-Chlorobenzenesulfonamide 191.631.0Nucleophile>97%
Glacial Acetic Acid 60.05SolventSolvent / CatalystACS Reagent
Ethanol/Water --Workup/RecrystallizationLab Grade

Note on Xanthydrol: Xanthydrol can be purchased commercially or synthesized by the reduction of xanthone with sodium amalgam or sodium borohydride. Commercial xanthydrol should be stored in a dark, cool place as it can slowly disproportionate or oxidize.

Experimental Protocol

Preparation of Reaction Mixture
  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solubilization: Add 4-chlorobenzenesulfonamide (1.91 g, 10 mmol) to the flask.

  • Solvent Addition: Add Glacial Acetic Acid (15 mL).

    • Critical Step: If the sulfonamide does not dissolve at room temperature, gently warm the acetic acid to 40–50°C. If solubility remains poor, a minimal amount of DMF (1–2 mL) may be added as a co-solvent, though pure acetic acid is preferred to maximize the concentration of the xanthylium species.

  • Reagent Addition: Add Xanthydrol (2.38 g, 12 mmol) in a single portion. The solution may darken slightly, indicating the formation of the xanthylium cation.

Reaction Phase
  • Heating: Heat the reaction mixture to 80°C or mild reflux (approx. 118°C) in an oil bath.

  • Monitoring: Stir for 1–3 hours .

    • TLC Monitoring: Use Silica Gel plates eluted with Hexane:Ethyl Acetate (3:1). The starting xanthydrol (

      
      ) should disappear, and a new, less polar spot (Product) should appear.
      
    • Note: Extended heating can lead to the formation of dixanthyl ether (dimerization), so stop heating once the sulfonamide is consumed.

Workup and Purification
  • Precipitation: Allow the reaction mixture to cool to room temperature.

    • Option A (Spontaneous Crystallization): In many cases, the product will crystallize directly from the cooling acetic acid.

    • Option B (Forced Precipitation): If no solid appears, pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. This will precipitate the hydrophobic sulfonamide derivative.

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with:

    • Cold water (

      
       mL) to remove residual acetic acid.
      
    • A small amount of cold ethanol (5 mL) to remove unreacted xanthydrol.

  • Recrystallization: Recrystallize the crude solid from Ethanol or an Ethanol/DMF mixture to yield the pure product.

  • Drying: Dry the product in a vacuum oven at 50°C for 6 hours.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Expected Data
  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 195–205°C (Derivative dependent; similar analogs melt in this range).

  • Yield: Typical yields range from 65% to 85% .

Spectroscopic Validation
TechniqueKey Diagnostic SignalInterpretation

H NMR
(DMSO-

)

5.8–6.2 ppm (d or s, 1H)
Methine proton (CH) at the 9-position of xanthene. This is the definitive proof of C-N bond formation.

H NMR

8.5–9.0 ppm (d or s, 1H)
NH proton . Often appears as a doublet if coupling to the CH is resolved, or a broad singlet.
IR Spectroscopy 3200–3300 cm

N-H stretch .[5] Confirms secondary sulfonamide.
IR Spectroscopy 1150 & 1350 cm

S=O stretches (symmetric and asymmetric).
Absence of Signal ~3300–3400 cm

(Broad)
Disappearance of the Xanthydrol O-H stretch.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Incomplete precipitation or oiling out.Recrystallize from Ethanol/Water. If the product oils out, scratch the flask glass to induce nucleation.
Product contains impurity Formation of Dixanthyl ether .This side product forms if the sulfonamide nucleophile is too weak or the concentration is too low. Ensure the sulfonamide is fully dissolved before adding xanthydrol.
Starting Material Remains Sulfonamide insolubility.Add 10% DMF to the acetic acid solvent system to improve homogeneity.

References

  • Condensation of Xanthydrol with Sulfonamides

    • Palmeira, A., et al. (2022).[6] Xanthene Derivatives Targeting Bacterial Efflux Pumps, Quorum-Sensing, and Biofilm Formation. MDPI: Pharmaceuticals , 15(12), 1517.

    • Relevance: Provides the foundational protocol for reacting xanthydrol with sulfonamides in glacial acetic acid.
  • Xanthylium Ion Chemistry

    • Lillie, R. D. (1957).[7] The xanthydrol reaction for pyrroles and indoles in histochemistry. Journal of Histochemistry & Cytochemistry , 5(2), 188-195.

    • Relevance: Establishes the mechanism of xanthylium cation formation in acetic acid and its reactivity toward nucleophiles.
  • General Sulfonamide Synthesis Context

    • Chen, S., Xu, Y., & Wan, X.[1] (2011).[3] Direct Condensation of Sulfonamide and Formamide.[1] Organic Letters , 13(23), 6152-6155.

    • Relevance: Contextualizes sulfonamide reactivity and purification str

Sources

Application Notes and Protocols: Acid-Catalyzed Coupling of 9-Xanthenol with Sulfonamides for the Synthesis of N-Xanthenylsulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Xanthenylsulfonamides in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities. The strategic N-functionalization of sulfonamides with bulky, rigid scaffolds is a common strategy to enhance target binding, modulate physicochemical properties, and improve pharmacokinetic profiles. The xanthene moiety, a privileged heterocyclic system, offers a unique three-dimensional structure that can effectively probe the binding pockets of biological targets. The coupling of 9-xanthenol with sulfonamides provides a direct route to N-xanthenylsulfonamides, a class of compounds with significant potential in drug discovery and development. This document provides a comprehensive guide to the reaction conditions, mechanism, and a detailed protocol for this important transformation.

Reaction Mechanism: An Acid-Catalyzed Pathway via a Stabilized Cation

The coupling of 9-xanthenol with sulfonamides proceeds through an acid-catalyzed nucleophilic substitution reaction. The key to this transformation is the activation of the hydroxyl group of 9-xanthenol by a Brønsted or Lewis acid catalyst.

The reaction is initiated by the protonation of the hydroxyl group of 9-xanthenol by an acid catalyst. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+), which readily departs as a molecule of water. The departure of water results in the formation of a highly stable, resonance-delocalized 9-xanthenyl cation. This carbocation is stabilized by the delocalization of the positive charge over the tricyclic xanthene ring system.

The nucleophilic nitrogen atom of the sulfonamide then attacks the electrophilic C9 carbon of the xanthenyl cation. A final deprotonation step, typically by a weak base or the solvent, quenches the positive charge on the nitrogen and yields the final N-(9-xanthenyl)sulfonamide product, regenerating the acid catalyst.

The stability of the 9-xanthenyl cation is a critical factor driving this reaction forward, allowing for the use of relatively weak nucleophiles like sulfonamides.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Xanthenol 9-Xanthenol ProtonatedXanthenol Protonated 9-Xanthenol Xanthenol->ProtonatedXanthenol Protonation Sulfonamide Sulfonamide (R-SO2NHR') ProtonatedProduct Protonated Product Catalyst Acid Catalyst (H+) XanthenylCation 9-Xanthenyl Cation ProtonatedXanthenol->XanthenylCation Loss of Water Water Water XanthenylCation->ProtonatedProduct Nucleophilic Attack ProtonatedProduct->Catalyst Regeneration Product N-(9-Xanthenyl)sulfonamide ProtonatedProduct->Product Deprotonation

Caption: Proposed mechanism for the acid-catalyzed coupling of 9-xanthenol with sulfonamides.

Comparative Reaction Conditions

The successful coupling of 9-xanthenol with sulfonamides is dependent on the judicious choice of catalyst, solvent, and temperature. Below is a summary of typical reaction conditions that can be adapted based on the specific substrates.

CatalystSolventTemperature (°C)Typical Reaction Time (h)Notes
p-Toluenesulfonic acid (PTSA)Toluene, Dioxane80-1104-12A common and effective Brønsted acid catalyst. Water can be removed azeotropically with toluene.
Sulfamic acidSolvent-free or Dichloromethane (DCM)80-1202-6A mild and efficient solid acid catalyst.[1]
Acetic AcidAcetic AcidReflux6-18Can act as both a solvent and a catalyst.
Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂)Dichloromethane (DCM), AcetonitrileRoom Temperature - 602-8Can be effective for sensitive substrates.
Brønsted Acidic Ionic LiquidsEthanol, Toluene60-1001-4Offer advantages in terms of recyclability and potentially milder conditions.[2]

Detailed Experimental Protocol

This protocol provides a general procedure for the p-toluenesulfonic acid (PTSA) catalyzed coupling of 9-xanthenol with a generic sulfonamide.

Materials:

  • 9-Xanthenol

  • Sulfonamide (e.g., benzenesulfonamide)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Dean-Stark apparatus (optional, for toluene)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 9-xanthenol (1.0 eq.), the sulfonamide (1.1 eq.), and p-toluenesulfonic acid monohydrate (0.1-0.2 eq.).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to 9-xanthenol. If using a Dean-Stark apparatus to remove water, fill the side arm with toluene.

  • Reaction Execution: Place the flask in a heating mantle or oil bath and heat the reaction mixture to reflux (approximately 110 °C for toluene). Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(9-xanthenyl)sulfonamide.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: 9-Xanthenol, Sulfonamide, PTSA B Add Anhydrous Toluene A->B C Heat to Reflux (110 °C) B->C D Monitor by TLC C->D E Cool and Dilute with Ethyl Acetate D->E F Aqueous Wash: Sat. NaHCO3, Brine E->F G Dry and Concentrate F->G H Silica Gel Column Chromatography G->H I Pure N-(9-Xanthenyl)sulfonamide H->I

Caption: A typical experimental workflow for the synthesis of N-(9-xanthenyl)sulfonamides.

Expert Insights and Troubleshooting

  • Choice of Catalyst: While PTSA is a robust and economical choice, for substrates sensitive to strong acids, milder catalysts like sulfamic acid or certain Lewis acids may provide better yields and fewer side products.[1]

  • Solvent Selection: The use of a solvent that allows for the azeotropic removal of water, such as toluene, can significantly drive the reaction equilibrium towards the product. For reactions that do not require high temperatures, dichloromethane can be a suitable alternative.

  • Substrate Scope: This reaction is generally tolerant of a wide range of functional groups on both the sulfonamide and any substituents on the xanthene ring. Electron-withdrawing groups on the sulfonamide may decrease its nucleophilicity, potentially requiring longer reaction times or higher temperatures.

  • Troubleshooting - Low Yield: If low yields are observed, consider increasing the catalyst loading, ensuring anhydrous conditions, or employing a Dean-Stark trap to effectively remove water. In some cases, a different acid catalyst or solvent system may be necessary.

  • Troubleshooting - Side Reactions: At elevated temperatures, side reactions such as the self-condensation of 9-xanthenol or decomposition of sensitive functional groups may occur. If this is observed, attempt the reaction at a lower temperature with a more active catalyst.

Conclusion

The acid-catalyzed coupling of 9-xanthenol with sulfonamides represents a reliable and versatile method for the synthesis of N-xanthenylsulfonamides. A thorough understanding of the reaction mechanism and the influence of various reaction parameters allows for the efficient preparation of a diverse library of these compounds for applications in drug discovery and medicinal chemistry. The protocol provided herein serves as a solid foundation for researchers to explore this valuable transformation.

References

  • Catalytic exploration of new SO3H di-functionalized Brønsted acidic ionic liquid for versatile synthesis of xanthenes. Results in Chemistry. [Link]

  • The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry. [Link]

  • Sulfamic acid catalyzed solvent-free synthesis of 10-aryl-7,7-dimethyl-6,7,8,10-tetrahydro-9H-[1][2]-dioxolo [4,5 - PubMed. Molecular Diversity. [Link].gov/19789912/)

Sources

Preparation and Characterization of Xanthenyl Sulfonamide GPR120 Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the preparation, purification, and biological characterization of AH-7614 , the gold-standard xanthenyl sulfonamide antagonist for the Free Fatty Acid Receptor 4 (GPR120/FFA4).

Focus Compound: AH-7614 (4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide)

Introduction & Mechanistic Rationale

The Free Fatty Acid Receptor 4 (GPR120 or FFA4) is a G protein-coupled receptor (GPCR) pivotal in metabolic regulation, insulin sensitivity, and anti-inflammatory signaling.[1] While numerous agonists (e.g., TUG-891, GSK137647A) exist to probe receptor activation, characterizing the receptor's basal activity and ligand specificity requires potent, selective antagonists.

AH-7614 represents the primary chemical tool for this purpose. It belongs to the xanthenyl sulfonamide class, a scaffold distinct from the carboxylic acid-based agonists. Its mechanism of action involves negative allosteric modulation (NAM) or competitive antagonism, effectively blocking G


q/11-mediated calcium mobilization and 

-arrestin recruitment triggered by long-chain fatty acids (LCFAs) or synthetic agonists.
Mechanistic Pathway

The following diagram illustrates the antagonistic blockade of GPR120 signaling by xanthenyl sulfonamides.

GPR120_Signaling Agonist Agonist (LCFA / TUG-891) GPR120 GPR120 (FFA4) Receptor Agonist->GPR120 Activates Antagonist Antagonist (AH-7614) Antagonist->GPR120 Blocks (Inhibits) Gq Gαq/11 Protein GPR120->Gq Couples PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Caption: Schematic of GPR120 signaling blockade. AH-7614 prevents agonist-induced Gq coupling and downstream Calcium flux.

Chemical Synthesis Protocol

The synthesis of AH-7614 relies on the acid-catalyzed condensation of xanthydrol (9-hydroxyxanthene) with p-toluenesulfonamide . This reaction exploits the formation of a resonance-stabilized xanthylium ion intermediate, which undergoes nucleophilic attack by the sulfonamide nitrogen.

Reagents & Materials
ReagentCAS No.[2][3]MW ( g/mol )Equiv.[4]Role
Xanthydrol 90-46-0198.221.1Electrophile precursor
p-Toluenesulfonamide 70-55-3171.221.0Nucleophile
Glacial Acetic Acid 64-19-760.05SolventCatalyst/Solvent
Ethanol (EtOH) 64-17-546.07-Wash/Recrystallization
Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonamide (1.71 g, 10.0 mmol) in 15 mL of Glacial Acetic Acid .

  • Add Xanthydrol (2.18 g, 11.0 mmol) to the solution. The mixture may initially appear as a suspension.

2. Reaction Initiation:

  • Stir the mixture at Room Temperature (20–25°C) .

  • Note: The reaction is often rapid. The xanthydrol dissolves, forming a transient xanthylium species (often yellow/orange), followed by the precipitation of the product.

  • If precipitation does not occur within 30 minutes, gently heat to 50°C for 1 hour, then cool back to room temperature.

3. Work-up and Isolation:

  • Allow the reaction to stir for a total of 3–4 hours to ensure completion.

  • Pour the reaction mixture into 50 mL of ice-cold water to maximize precipitation.

  • Filter the white solid using a Buchner funnel under vacuum.

4. Purification:

  • Wash 1: Wash the filter cake with 20 mL of water (removes acetic acid).

  • Wash 2: Wash with 10 mL of cold Ethanol (removes unreacted xanthydrol).

  • Recrystallization: Recrystallize the crude solid from hot Ethanol (or an EtOH/DMF mixture if solubility is low). Dissolve at boiling point, filter while hot if necessary, and allow to cool slowly.

5. Drying:

  • Dry the crystals in a vacuum oven at 50°C overnight.

  • Yield: Expected yield is 70–85%.

  • Appearance: White to off-white crystalline powder.

Quality Control (QC) Parameters
  • 1H NMR (DMSO-d6, 400 MHz):

    
     8.65 (s, 1H, NH), 7.75 (d, 2H), 7.40 (d, 2H), 7.30–7.10 (m, 8H), 5.65 (d, 1H, CH-xanthene), 2.40 (s, 3H, CH3).
    
  • Purity: >98% by HPLC (254 nm).

  • Molecular Ion: [M-H]- = 350.4 (ESI Negative mode).

Biological Characterization Protocol

Once synthesized, the antagonist activity of AH-7614 must be validated using a functional assay. The Calcium Mobilization Assay is the industry standard for GPR120 due to its G


q coupling.
Experimental Design
  • Cell Line: U2OS-GPR120 (stable clone) or HEK293-GPR120.

  • Assay Format: 96-well or 384-well black-wall/clear-bottom plates.

  • Readout: FLIPR Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 NW.

Reagent Preparation
  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Antagonist Stock (AH-7614): Dissolve in 100% DMSO to 10 mM.

  • Agonist Challenge (TUG-891): Prepare at EC80 concentration (typically ~100 nM depending on cell line).

Assay Workflow

Assay_Workflow Step1 Step 1: Cell Seeding 20k cells/well (96-well) Incubate O/N at 37°C Step2 Step 2: Dye Loading Add Calcium-6 dye Incubate 1-2h at 37°C Step1->Step2 Step3 Step 3: Antagonist Addition Add AH-7614 (Serial Dilution) Incubate 15-30 min RT Step2->Step3 Step4 Step 4: Agonist Injection Inject EC80 of TUG-891 Real-time Fluorescence Monitoring Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 from Max-Min Fluorescence Step4->Step5

Caption: Step-by-step workflow for the Calcium Mobilization Antagonist Assay.

Detailed Protocol Steps
  • Seeding: Plate cells (e.g., 20,000 cells/well) in poly-D-lysine coated plates 24 hours prior to assay.

  • Dye Loading: Remove culture media. Add 100

    
    L of Calcium-6 dye loading buffer. Incubate for 2 hours at 37°C.
    
  • Antagonist Pre-treatment:

    • Prepare a 10-point serial dilution of AH-7614 (e.g., 10

      
      M down to 0.1 nM) in Assay Buffer.
      
    • Add 25

      
      L of antagonist solution to the cells.
      
    • Crucial Step: Incubate for 15–30 minutes at room temperature to allow equilibrium binding.

  • Agonist Challenge:

    • Place plate in FLIPR (or compatible plate reader).

    • Inject Agonist (TUG-891 or Linoleic Acid) at a final concentration equivalent to its EC80.

    • Record fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Analysis:

    • Calculate

      
       (Peak fluorescence minus Baseline).
      
    • Plot Response vs. Log[Antagonist].

    • Fit to a 4-parameter logistic equation to determine IC50 .

Expected Results
ParameterValueNotes
pIC50 (Human) ~7.1Moderate potency on human receptor
pIC50 (Mouse) ~8.1Higher potency on murine receptor
Selectivity >100-foldSelective over GPR40 (FFA1)
Mode Non-competitive / NAMDepresses Emax of agonist

Troubleshooting & Optimization

  • Synthesis - Low Yield: If the product does not precipitate, the acetic acid volume may be too high. Concentrate the mixture under reduced pressure before adding water.

  • Synthesis - Purity: If the melting point is broad, recrystallize from Ethanol/DMF (9:1) . The xanthenyl moiety is hydrophobic; pure ethanol may not dissolve the crude fully at safe volumes.

  • Assay - High Background: Ensure cells are not over-confluent (>90%), which can dampen GPR120 signaling.

  • Assay - No Inhibition: Verify the agonist concentration. If the agonist concentration is >>EC80, the antagonist (especially if competitive) may be out-competed. Use EC80.

References

  • Sparks, S. M., et al. (2014).[2][5][6] "Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120)." Bioorganic & Medicinal Chemistry Letters, 24(14), 3100–3103.[1][2][5][6]

  • Watterson, K. R., et al. (2017).[2][6][7] "Probe-Dependent Negative Allosteric Modulators of the Long-Chain Free Fatty Acid Receptor FFA4." Molecular Pharmacology, 91(6), 630–641.[1][2][6][7] [7]

  • Abcam Product Datasheet. "AH-7614 (ab144520) - GPR120 antagonist."

  • MedChemExpress. "AH-7614 Monograph and Biological Activity."

  • Hirasawa, A., et al. (2005). "Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120."[1] Nature Medicine, 11, 90–94.

Sources

Application Note: Solvent Selection and Solubilization Protocols for Xanthene Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Xanthene sulfonamide derivatives represent a critical scaffold in medicinal chemistry (e.g., carbonic anhydrase inhibitors) and fluorescence imaging (e.g., Texas Red analogs).[1] However, their physicochemical duality—a rigid, lipophilic xanthene core fused with a polar sulfonamide moiety—creates a "solubility paradox."[1] While soluble in organic polar aprotic solvents, these compounds frequently exhibit "crash-out" (precipitation) upon dilution into aqueous biological buffers.[1]

This guide moves beyond standard "add-and-stir" instructions. It provides a mechanistic understanding of why these failures occur and offers a validated, self-correcting protocol system to ensure monomeric dispersion in assay media.[1]

Part 1: Physicochemical Analysis & The Solubility Challenge

To dissolve a molecule, we must understand its resistance.[1][2] Xanthene sulfonamide derivatives present two distinct barriers to solubilization:

  • The Xanthene Core (The "Brick"): The tricyclic xanthene system is planar and aromatic. It exhibits strong

    
    -
    
    
    
    stacking interactions, leading to high crystal lattice energy.[1] This requires a solvent with high Dispersion forces (
    
    
    )
    to disrupt these intermolecular bonds.[1]
  • The Sulfonamide Moiety (The "Handle"): The

    
     group is polar and capable of hydrogen bonding. Crucially, the sulfonamide nitrogen is weakly acidic (
    
    
    
    ).[1] This acidity is the "handle" we can exploit for aqueous solubility, but it also means the molecule remains uncharged and hydrophobic at neutral pH (7.4).[1]
The "Like Dissolves Like" Quantification

Using Hansen Solubility Parameters (HSP), we can predict solvent compatibility.[1][3] Successful solvents must match the solute's parameters in three dimensions: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[1][3]
Component

(Dispersion)

(Polarity)

(H-Bonding)
Suitability for Xanthene Sulfonamides
Xanthene Core HighLowLowRequires aromatic/dispersive solvents.[1]
Water LowHighVery HighPoor. Mismatch in

causes aggregation.
Ethanol ModerateModerateHighMarginal. Often fails for rigid xanthenes.
DMSO HighHighModerateExcellent. Matches both the core (

) and the polar tail (

).

Part 2: Solvent Selection Strategy

Do not rely on trial and error. Use this logic flow to select the primary solvent for stock preparation.

Diagram 1: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the optimal solvent based on assay tolerance and chemical structure.

SolventSelection Start Start: Solid Xanthene Sulfonamide Derivative CheckEtoh Test Solubility in Ethanol (Preferred for volatility) Start->CheckEtoh CheckDMSO Test Solubility in DMSO (The Gold Standard) CheckEtoh->CheckDMSO Insoluble ResultEtoh Use Ethanol Stock (Keep sealed, volatile) CheckEtoh->ResultEtoh Soluble (>10mM) CheckDMF Test Solubility in DMF/DMAc (If DMSO reacts/fails) CheckDMSO->CheckDMF Insoluble AssayType Intended Application? CheckDMSO->AssayType Soluble ResultDMF Use DMF Stock (High toxicity risk) CheckDMF->ResultDMF Soluble LiveCell Live Cell Assay AssayType->LiveCell Enzymatic Enzymatic/In Vitro AssayType->Enzymatic ResultDMSO Use DMSO Stock (Max 0.1-1% final v/v) LiveCell->ResultDMSO Limit DMSO < 0.1% Enzymatic->ResultDMSO Limit DMSO < 1-5%

[1]

Part 3: Critical Protocols

Protocol A: Preparation of Anhydrous Stock Solutions (The Gold Standard)

Objective: Create a stable, high-concentration (10–50 mM) stock solution that resists degradation and precipitation.[1] Why this matters: DMSO is hygroscopic. Absorbed water (even 1-2%) alters the solubility power of DMSO, causing "invisible" micro-aggregates that skew assay data [1].[1]

  • Preparation:

    • Use anhydrous DMSO (≥99.9%, stored over molecular sieves).[1]

    • Allow the vial of solid compound to equilibrate to room temperature before opening (prevents condensation).

  • Solubilization:

    • Weigh the compound into a glass vial (avoid polystyrene, which DMSO can leach).[1]

    • Add the calculated volume of anhydrous DMSO to achieve target concentration (e.g., 10 mM).[1]

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at 37°C for 5–10 minutes. Note: Sonication provides the cavitation energy needed to break the crystal lattice.

  • Visual QC:

    • Hold the vial against a light source. The solution must be perfectly clear. Any "haziness" indicates micro-suspension.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) in polypropylene tubes to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C.

Protocol B: The "Stepping Stone" Dilution Method

Objective: Dilute the hydrophobic stock into aqueous buffer without triggering immediate precipitation. Mechanism: Direct addition of 100% DMSO stock to water creates a high local concentration of water at the interface, causing the "brick dust" xanthene to crash out instantly.

  • Prepare Intermediate Plate:

    • Do not pipette 1 µL of stock directly into 99 µL of buffer.

    • Instead, prepare a 10x Intermediate in a semi-aqueous solvent (e.g., 10% DMSO in buffer, or 50% PEG-400 in buffer).[1]

  • Stepwise Dilution:

    • Step 1: Dilute 10 mM DMSO stock 1:10 into pure DMSO (Result: 1 mM).

    • Step 2: Dilute 1 mM DMSO solution 1:20 into the assay buffer with rapid mixing.

  • pH Adjustment (The Secret Weapon):

    • Since xanthene sulfonamides are weak acids, their solubility increases significantly at pH > pKa.[1]

    • If the assay permits, adjust the buffer pH to 7.8–8.0. This deprotonates a fraction of the sulfonamide, creating a charged species that resists aggregation [2].

Part 4: Quality Control & Troubleshooting

How do you know if your compound is actually dissolved or just a fine suspension?

The Absorbance Ratio Check:

  • Measure OD600 (turbidity) and OD_max (compound absorbance peak).[1]

  • If OD600 > 0.05, you have aggregates.[1]

  • Remedy: Centrifuge the solution at 10,000 x g for 10 minutes. Measure the concentration of the supernatant. If it drops significantly, your compound has crashed out.[1]

Diagram 2: The "Crash-Out" Mechanism & Prevention

Caption: Visualizing the aggregation pathway and the intermediate dilution strategy to prevent it.

CrashOutPrevention Stock 10mM Stock (100% DMSO) DirectAdd Direct Addition to Buffer Stock->DirectAdd Risky Path StepStone Intermediate Step (10% DMSO or PEG400) Stock->StepStone Safe Path Shock Solvent Shock (Rapid Polarity Shift) DirectAdd->Shock Precip PRECIPITATION (Data Artifacts) Shock->Precip Buffer Final Assay Buffer (pH 7.4 - 8.0) StepStone->Buffer Slow Addition Success Stable Monomeric Dispersion Buffer->Success

References

  • BenchChem. (2025).[1][4] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • Royal Society of Chemistry. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. Retrieved from [1]

  • National Institutes of Health (NIH). (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Retrieved from [1]

  • Hansen Solubility Parameters. (n.d.). Theory and Application of Solubility Parameters. Retrieved from [1]

Sources

Application Note: Strategic Protocols for In Vitro FFA4 (GPR120) Antagonist Screening

Author: BenchChem Technical Support Team. Date: March 2026


-Arrestin recruitment modalities.

Introduction & Biological Context

Free Fatty Acid Receptor 4 (FFA4), formerly known as GPR120, is a lipid-sensing G Protein-Coupled Receptor (GPCR) activated by long-chain fatty acids (LCFAs) such as


-linolenic acid (ALA) and docosahexaenoic acid (DHA).[1][2] While FFA4 agonism is a well-established therapeutic target for type 2 diabetes and anti-inflammatory signaling, FFA4 antagonists  have emerged as critical tools for two distinct purposes:
  • Oncology: FFA4 is overexpressed in colorectal, breast, and prostate cancers, where it drives motility and angiogenesis.

  • Pharmacological Validation: Probing constitutive receptor activity and distinguishing specific FFA4 signals from off-target effects (e.g., FFA1/GPR40).

Screening for FFA4 antagonists requires navigating unique challenges, primarily the high lipophilicity of endogenous ligands and the receptor's dual signaling nature (


 vs. 

-arrestin). This guide outlines a self-validating screening architecture.
Signaling Architecture

FFA4 signals through two primary arms. A robust antagonist screen must characterize inhibition across both pathways to detect potential "biased antagonism."

FFA4_Signaling cluster_Gq Gq/Calcium Pathway (Fast) cluster_Arr Beta-Arrestin Pathway (Slow/Sustained) Ligand Agonist (TUG-891 / LCFAs) FFA4 FFA4 (GPR120) Receptor Ligand->FFA4 Gq Gαq/11 FFA4->Gq GRK GRK Phosphorylation FFA4->GRK Antagonist Antagonist (AH-7614) Antagonist->FFA4 Inhibition PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release (ER Stores) IP3->Ca BArr β-Arrestin 1/2 Recruitment GRK->BArr Internal Internalization BArr->Internal TAB TAB1/TAK1 (Anti-inflammatory) BArr->TAB

Figure 1: FFA4 Dual Signaling Architecture. Antagonists must be evaluated for their ability to block rapid Calcium mobilization (


) and sustained 

-arrestin recruitment.

Critical Experimental Considerations (E-E-A-T)

Before initiating protocols, the following variables must be controlled to ensure data integrity.

The "Sticky Ligand" Problem

Endogenous agonists (LCFAs) and many synthetic modulators are highly lipophilic. They adhere to polystyrene plates, reducing effective concentration (


).
  • Solution: Use Fatty Acid-Free BSA (0.1% - 0.5%) in all assay buffers. Regular BSA contains bound lipids that will desensitize the receptor or act as varying background agonists.

  • Reference: Sparks et al. (2014) demonstrated the necessity of specific buffer conditions for the antagonist AH-7614.

Reference Compounds

Do not proceed without these controls:

  • Agonist Challenge: TUG-891 . Unlike endogenous fatty acids, TUG-891 is selective for FFA4 over FFA1 (GPR40) and has better physicochemical properties for liquid handling.

  • Reference Antagonist: AH-7614 .[3][4] This is the industry standard competitive antagonist (

    
    ).
    
Cell Line Selection
  • Calcium Flux: HEK293 or CHO stably expressing human FFA4 (short isoform).

  • 
    -Arrestin:  U2OS cells (Osteosarcoma) are preferred for Enzyme Fragment Complementation (EFC) assays due to their large cytoplasmic volume and adherence properties.
    

Protocol A: Kinetic Calcium Flux Assay (High-Throughput)

This is the "workhorse" assay for primary screening. It measures the inhibition of


-mediated Calcium release.
Materials
  • Cell Line: HEK293-hFFA4 (Stable).

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices) – Calcium-6 requires no wash, reducing variability.

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Supplement with 0.1% Fatty Acid-Free BSA.

  • Instrumentation: FLIPR Tetra or Hamamatsu FDSS.

Step-by-Step Methodology
  • Cell Plating (Day -1):

    • Seed HEK293-hFFA4 cells at 15,000 cells/well in 384-well black/clear-bottom poly-D-lysine coated plates.

    • Incubate overnight at 37°C/5%

      
      .
      
  • Dye Loading (Day 0, T-60 min):

    • Remove culture media.

    • Add 20

      
      L Dye Loading Solution (containing 2.5 mM Probenecid to inhibit anion transport).
      
    • Incubate 60 minutes at 37°C.

  • Antagonist Pre-incubation (Critical Step):

    • Why: Competitive antagonists require time to reach equilibrium occupancy before the agonist shock.

    • Add 10

      
      L of Test Compound (or AH-7614 control) at 3x final concentration.
      
    • Incubate for 15–20 minutes at Room Temperature (RT).

    • Note: Ensure final DMSO concentration is <0.5%.

  • Agonist Challenge (Online Injection):

    • Place plate in FLIPR.

    • Inject 10

      
      L of TUG-891  at a concentration yielding an 
      
      
      
      response (typically ~30-50 nM final).
    • Scientific Logic:[5][6][7][8][9][10] Screening at

      
       ensures a robust signal window while maintaining sensitivity to competitive antagonists.
      
  • Data Acquisition:

    • Read fluorescence (Ex 488nm / Em 525nm) every 1 second for 60 seconds, then every 3 seconds for 60 seconds.

  • Analysis:

    • Calculate Max-Min RFU.

    • Normalize to Vehicle (0% Inhibition) and AH-7614 (100% Inhibition).

    • Calculate

      
       using a 4-parameter logistic fit.
      

Protocol B: -Arrestin Recruitment Assay (Orthogonal)

Calcium is a transient signal. ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-arrestin recruitment is sustained and physiologically distinct. This protocol uses Enzyme Fragment Complementation (EFC), such as the PathHunter® system.[11][12]
Materials
  • System: PathHunter® CHO-K1 FFA4

    
    -Arrestin Cell Line.
    
  • Reagents: PathHunter Detection Kit (Chemiluminescent).

  • Plating Reagent: CP Reagent (Cell Plating).

Step-by-Step Methodology
  • Cell Plating:

    • Seed 5,000 cells/well in 384-well white solid plates in CP Reagent.

    • Incubate overnight. Do not change media.

  • Antagonist Treatment:

    • Add 5

      
      L of 5x Test Antagonist.
      
    • Incubate 30 minutes at 37°C. Note: Longer incubation than Calcium flux is often needed for protein-protein interaction stabilization.

  • Agonist Challenge:

    • Add 5

      
      L of 5x TUG-891 (Final conc = 
      
      
      
      ).
    • Incubate 90 minutes at 37°C.

    • Mechanism:[3][5] This allows time for GPCR phosphorylation by GRKs and physical recruitment of

      
      -arrestin.
      
  • Detection:

    • Add 12

      
      L of Detection Reagent (Cell lysis + Substrate).
      
    • Incubate 60 minutes at RT in the dark.

  • Readout:

    • Read Luminescence (0.1s - 1s integration).

Screening Workflow Logic

To efficiently identify true antagonists and filter out false positives (e.g., cytotoxic compounds or calcium chelators), follow this decision tree.

Screening_Workflow Start Compound Library Primary Primary Screen: Ca2+ Flux (TUG-891 Challenge) Start->Primary Filter1 >50% Inhibition? Primary->Filter1 Counter Counter Screen: Parental HEK293 + ATP Filter1->Counter Yes Trash Discard (False Positive/Toxic) Filter1->Trash No Filter2 Inhibits ATP response? Counter->Filter2 Secondary Secondary Screen: Beta-Arrestin Recruitment Filter2->Secondary No Filter2->Trash Yes (Ca2+ chelator/Toxic) Hit Validated Hit: Determine Kb / Schild Analysis Secondary->Hit

Figure 2: Strategic Screening Workflow. The Counter Screen using ATP on parental cells is vital to eliminate compounds that inhibit Calcium signaling non-specifically (e.g., PLC inhibitors or Calcium channel blockers).

Data Summary & Validation Criteria

A successful assay run must meet these statistical parameters (based on TUG-891/AH-7614 controls):

ParameterCalcium Flux (HTS)

-Arrestin (Orthogonal)
Z-Factor > 0.6> 0.5
Signal-to-Background > 3-fold> 5-fold
Agonist

(TUG-891)
~15 - 30 nM~50 - 100 nM
Ref. Antagonist

(AH-7614)
~20 - 40 nM~50 - 80 nM
DMSO Tolerance Up to 1.0%Up to 0.5%
Calculation of Antagonist Potency ( )

Since


 varies with agonist concentration, convert to the functional affinity constant (

) using the Cheng-Prusoff equation adapted for functional assays:


Where


 is the concentration of TUG-891 used (ideally 

).

References

  • Sparks, S. M., et al. (2014). Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120). Bioorganic & Medicinal Chemistry Letters.

  • Shimpukade, B., et al. (2012). Discovery of a potent and selective GPR120 agonist that facilitates glucagon-like peptide-1 secretion. Journal of Medicinal Chemistry.

  • Hirasawa, A., et al. (2005). Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120. Nature Medicine.

  • Watterson, K. R., et al. (2017). Probe-Dependent Negative Allosteric Modulators of the Long-Chain Free Fatty Acid Receptor FFA4.[10] Molecular Pharmacology.

  • DiscoverX (Eurofins). PathHunter® β-Arrestin GPCR Assays User Manual.

Sources

Handling and storage of light-sensitive xanthene compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Xanthene derivatives (e.g., Fluorescein, Rhodamine, Eosin, Rose Bengal) are the workhorses of fluorescence microscopy, diagnostics, and photodynamic therapy. However, their utility is frequently compromised by their inherent photophysical instability. Improper handling leads to photobleaching , hydrolysis , and aggregation , resulting in poor signal-to-noise ratios and non-reproducible data.

This guide moves beyond basic "store in the dark" advice. It provides a mechanistic understanding of degradation pathways and establishes a rigorous, self-validating protocol for the lifecycle management of these compounds—from solid-state storage to aqueous solubilization.

Mechanistic Insight: The Photodegradation Cascade

To handle xanthenes effectively, one must understand why they degrade. The primary failure mode is Type II Photosensitization .

  • Excitation: Upon absorbing a photon, the xanthene molecule enters an excited singlet state (

    
    ).
    
  • Intersystem Crossing (ISC): Instead of relaxing via fluorescence, the molecule may undergo spin conversion to a long-lived triplet state (

    
    ).
    
  • ROS Generation: The

    
     state transfers energy to ground-state molecular oxygen (
    
    
    
    ), generating highly reactive Singlet Oxygen (
    
    
    )
    .
  • Self-Destruction: Singlet oxygen attacks the conjugated double bonds of the xanthene core, permanently cleaving the chromophore and destroying fluorescence.

Visualization: Photophysical Degradation Pathway

The following diagram illustrates the critical "danger zone" (Triplet State) where protection is required.

G Ground Ground State (S0) (Stable) Excited Excited Singlet (S1) (Fluorescent) Ground->Excited Light Absorption (hv) Excited->Ground Fluorescence Triplet Triplet State (T1) (Reactive Intermediate) Excited->Triplet Intersystem Crossing ROS Singlet Oxygen (1O2) (Cytotoxic/Destructive) Triplet->ROS Energy Transfer to O2 Degradation Photobleached Product (Non-Fluorescent) ROS->Degradation Oxidative Attack on Xanthene Core

Figure 1: The mechanism of xanthene photodegradation via singlet oxygen generation. Minimizing light exposure prevents the initial S0 -> S1 transition, halting the cascade.

Protocol Phase 1: The "Dry" Phase (Storage & Weighing)

Objective: Prevent hydrolysis and thermal degradation of the solid stock.

Critical Risk: Many xanthene derivatives (especially NHS esters like FITC or TAMRA-SE) are moisture-sensitive. Opening a cold vial in a humid room causes immediate condensation and hydrolysis.

Storage Standards
ParameterSpecificationRationale
Temperature -20°C (Standard)Arrhenius kinetics: Chemical degradation rates halve for every 10°C drop.
Container Amber Glass or Foil-wrappedBlocks <450nm light (excitation max for most xanthenes).
Atmosphere Desiccated / Inert GasPrevents hydrolysis of reactive groups (isothiocyanates, succinimidyl esters).
SOP: Handling Solid Stocks
  • Equilibration (Crucial): Remove the vial from -20°C storage and let it sit at room temperature for 30 minutes before opening.

    • Why? Prevents condensation of atmospheric water onto the cold powder.

  • Low-Light Weighing:

    • Dim the lab lights. If possible, use a red-light lamp (xanthenes absorb blue/green, not red).

    • Cover the balance draft shield with aluminum foil, leaving a small viewing window.

  • Inert Purge: After weighing, purge the stock vial with Nitrogen or Argon gas before re-capping.

  • Reseal: Wrap the cap with Parafilm to ensure a moisture barrier during long-term storage.

Protocol Phase 2: The "Wet" Phase (Solubilization)

Objective: Create stable stock solutions free from aggregates.

Critical Risk: Xanthenes are prone to


-

stacking aggregation
in water, which quenches fluorescence (self-quenching).
Solvent Selection Guide
  • Primary Stock: Dissolve solids in anhydrous DMSO or DMF .

    • Concentration: 10–20 mM.

    • Stability:[][2][3][4] High. These aprotic solvents prevent hydrolysis.

  • Working Solution: Dilute into aqueous buffer (e.g., PBS) immediately before use.

    • Stability:[][2][3][4] Low (Hours).[5][6]

SOP: Preparation & Aliquoting
  • Dissolution: Add anhydrous DMSO to the weighed powder. Vortex vigorously.

    • QC Check: Inspect for turbidity. The solution must be crystal clear.

  • Aliquot immediately: Do not store large volumes. Divide into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes.

  • Freeze: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C.

    • Rule:Avoid Freeze-Thaw Cycles. Each cycle introduces condensation and temperature fluctuations that degrade the dye.

Visualization: Handling Workflow

SOP Start Remove from -20°C Equilibrate Equilibrate to RT (30 mins, Desiccated) Start->Equilibrate Prevent Condensation Open Open Vial in Low Light Equilibrate->Open Dissolve Dissolve in Anhydrous DMSO Open->Dissolve Avoid Water Aliquot Aliquot into Amber Tubes Dissolve->Aliquot Minimize O2 Freeze Store at -20°C (No Freeze-Thaw) Aliquot->Freeze Long Term

Figure 2: Step-by-step workflow for handling light-sensitive xanthene solids to prevent hydrolysis and photobleaching.

Quality Control: Self-Validating the System

Trust but verify. Do not assume your 1-year-old stock is still 10 mM.

The Absorbance Check (Beer-Lambert Law)

  • Dilute a small aliquot of your stock (e.g., 1:1000) into pH 9.0 buffer (carbonate/bicarbonate).

    • Note: Fluorescein fluorescence is pH-dependent; pH > 8.5 ensures the dye is in its maximal emissive state (open ring form).

  • Measure Absorbance (

    
    ) at 
    
    
    
    (e.g., 494 nm for Fluorescein).
  • Calculate concentration (

    
    ) using the Molar Extinction Coefficient (
    
    
    
    ):
    
    
    • Reference Values:

      • Fluorescein:

        
         at 494 nm [1].
        
      • Rhodamine B:

        
         at 555 nm [2].
        
      • Rose Bengal:

        
         at 548 nm [3].
        

Pass Criteria: Calculated concentration is within ±10% of expected value. If


, discard the stock.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Fluorescence Signal Photobleaching or pH too lowCheck pH of buffer (must be >7.5 for Fluorescein). Ensure amber vials were used.
Precipitate in Tube Aggregation or HydrolysisDye may have hydrolyzed to insoluble acid form. Re-filter or discard. Use DMSO for stock.
Shift in Emission Peak Chemical DecompositionCheck Absorbance spectrum. If peak shape is distorted, the compound has degraded.

References

  • National Institutes of Health (NIH). An open and shut case? Chemistry to control xanthene dyes. [Link]

Sources

Preparative HPLC Purification of N-Xanthenyl Benzenesulfonamides: Strategies for Preserving Acid-Labile Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and medicinal chemists in drug development.

Introduction & Mechanistic Background

Benzenesulfonamides represent a privileged class of therapeutic compounds, most notably recognized for their potent inhibition of carbonic anhydrase (CA) isoforms, which are critical targets in the treatment of glaucoma, epilepsy, and various malignancies[1]. During the multi-step synthesis of complex benzenesulfonamide derivatives, the primary sulfonamide nitrogen is frequently masked using an N-xanthenyl (Xan) protecting group. The xanthenyl moiety is highly valued for its lipophilicity, which enhances solubility in organic solvents, and its ease of installation.

However, the xanthenyl group is notoriously acid-labile. This property is heavily exploited in solid-phase peptide synthesis (SPPS) for the deliberate deprotection of asparagine and glutamine residues using strong acids like trifluoroacetic acid (TFA)[2]. In the context of High-Performance Liquid Chromatography (HPLC), this acid sensitivity presents a severe bottleneck. Standard reverse-phase HPLC (RP-HPLC) mobile phases routinely employ 0.1% TFA or 0.1% formic acid (FA) to suppress silanol ionization and improve peak shape. Subjecting N-xanthenyl benzenesulfonamides to these standard acidic conditions inevitably leads to premature, on-column deprotection or degradation during post-run solvent evaporation.

Expertise Insight (Causality): Why does the N-xanthenyl group cleave so readily? The cleavage mechanism is driven by the thermodynamic stability of the resulting xanthenyl carbocation. Under acidic conditions, the sulfonamide nitrogen is protonated, converting it into an excellent leaving group. Subsequent heterolytic C-N bond cleavage yields the free benzenesulfonamide and a highly resonance-stabilized xanthenyl cation. To prevent this degradation during purification, the chromatographic environment must be strictly maintained above the pKa of the protonated intermediate.

G A N-Xanthenyl Benzenesulfonamide (Intact) B Protonation of Nitrogen (Low pH / TFA) A->B + H+ C C-N Bond Cleavage B->C D Free Benzenesulfonamide (Target/Deprotected) C->D E Xanthenyl Cation (Resonance Stabilized) C->E

Fig 1: Acid-catalyzed cleavage mechanism of N-xanthenyl benzenesulfonamides.

Chromatographic Method Development

To design a self-validating and robust purification system, the method must balance two competing factors: maintaining a neutral-to-basic pH to preserve the xanthenyl group, and ensuring adequate chromatographic resolution.

Column Selection: Traditional silica-based C18 columns are prone to dissolution at pH > 7.5. Therefore, the use of hybrid organic-inorganic silica particles (e.g., YMC-Triart C8 or C18) is mandatory. These columns utilize cross-linked organic-inorganic matrices that provide exceptional stability across a broad pH range (pH 1–12), making them ideal for the neutral/basic purification of sulfonamides[3].

Mobile Phase Optimization: We evaluated four distinct mobile phase additive systems to quantify their impact on the recovery of intact N-xanthenyl benzenesulfonamides during a standard 40-minute preparative gradient run.

Table 1: Effect of Mobile Phase Additives on N-Xanthenyl Benzenesulfonamide Recovery
Mobile Phase AdditiveApprox. pHIntact Product Recovery (%)Deprotected Byproduct (%)Chromatographic Peak Shape
0.1% Trifluoroacetic Acid (TFA)2.0< 10%> 90%Sharp
0.1% Formic Acid (FA)2.745%55%Sharp
10 mM Ammonium Acetate6.898%< 2%Moderate to Sharp
10 mM Ammonium Bicarbonate8.5> 99%Not DetectedSharp

Step-by-Step Preparative HPLC Protocol

This protocol is designed as a self-validating workflow. By incorporating an analytical scouting run and post-purification mass confirmation, the system ensures that any degradation is detected before committing the entire synthetic batch.

Workflow S1 Sample Prep (Neutral Buffer) S2 Equilibration (pH 7.4-8.5) S1->S2 S3 Gradient Elution (10-90% ACN) S2->S3 S4 Fraction Collection (Peak-based) S3->S4 S5 Lyophilization (Cold Trap) S4->S5

Fig 2: Preparative HPLC workflow optimized for acid-labile N-xanthenyl protecting groups.

Phase 1: Analytical Scouting & Validation
  • Sample Preparation: Dissolve 1.0 mg of the crude N-xanthenyl benzenesulfonamide in 1.0 mL of HPLC-grade Acetonitrile (ACN) or a 1:1 mixture of ACN/DMSO.

    • Critical Insight: Do not use unbuffered water as a diluent. Dissolved ambient CO₂ can lower the pH of pure water sufficiently to initiate slow degradation of the xanthenyl group in solution.

  • Analytical Run: Inject 5 µL onto an analytical hybrid C18 column (e.g., 250 × 4.6 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade H₂O (pH ~8.5).

    • Mobile Phase B: 10 mM Ammonium Bicarbonate in 90:10 ACN:H₂O.

    • Gradient: 10% B to 100% B over 15 minutes.

  • Validation Check: Analyze the chromatogram at 254 nm. Confirm the presence of the intact mass via inline ESI-MS. (Note: ESI+ mode typically shows [M+Na]⁺ for xanthenyl-protected species, as the protected nitrogen does not protonate efficiently in basic conditions). Ensure no peak corresponding to the free benzenesulfonamide is present.

Phase 2: Preparative Scale Execution
  • Scale-Up: Dissolve the crude mixture (up to 500 mg) in the minimum volume of ACN/DMSO (typically 5-10 mL). Filter through a 0.45 µm PTFE syringe filter.

  • System Equilibration: Equilibrate a preparative hybrid C18 column (e.g., 250 × 20 mm, 5 µm) with 10% Mobile Phase B at a flow rate of 15.0 mL/min until the baseline is stable.

  • Injection & Elution: Inject the sample. Run a shallow gradient tailored to the analytical retention time (e.g., 40% B to 80% B over 30 minutes).

  • Fraction Collection: Collect fractions based on UV threshold (254 nm).

    • Causality Check: Ensure collection vessels are meticulously clean. Even trace residual TFA from previous laboratory runs in unwashed glassware will catalyze deprotection in the collected fractions.

Phase 3: Solvent Removal (Lyophilization)
  • Pooling: Pool the pure fractions containing the target compound.

  • Concentration: Partially concentrate the fractions using a rotary evaporator at a bath temperature strictly below 30°C to remove the bulk of the acetonitrile.

    • Expertise Insight: Ammonium bicarbonate decomposes into NH₃ and CO₂ upon heating. If the NH₃ evaporates faster than the CO₂, the solution pH can transiently drop, risking late-stage deprotection. Keeping the temperature low prevents this pH shift.

  • Lyophilization: Flash-freeze the remaining aqueous suspension and lyophilize using a cold trap (< -50°C) to yield the pure, intact N-xanthenyl benzenesulfonamide as a dry powder.

References

  • [1] Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. 1

  • [2] 1-Tetralinyl as Carboxamide-Protecting Group for Asparagine and Application to N-α- t-Butyloxycarbonyl (Boc) Solid-phase Peptid. IISTE.org. 2

  • [3] Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. 3

Sources

Crystallization techniques for chlorinated xanthene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization Techniques for Chlorinated Xanthene Derivatives

Executive Summary

Chlorinated xanthene derivatives (e.g., 2,7-dichlorofluorescein, Rose Bengal, Phloxine B) are critical scaffolds in drug discovery, photovoltaics, and biological imaging. However, their amphiphilic nature and propensity for tautomerism (spiro-lactone vs. open-quinoid forms) make obtaining high-purity crystalline phases notoriously difficult.[1]

This guide moves beyond standard "dissolve and cool" methods. It details the mechanistic control of tautomeric equilibria to drive crystallization, ensuring high purity and defined polymorph isolation.

Physicochemical Fundamentals

To crystallize chlorinated xanthenes, one must control the equilibrium between the closed lactone (non-fluorescent, lipophilic) and the open quinoid (fluorescent, hydrophilic) forms.

  • The Chlorination Effect: Chlorine atoms on the xanthene core (and pendant phenyl rings) exert a strong electron-withdrawing inductive effect (-I).[1] This lowers the pKa of the phenolic hydroxyls, stabilizing the anionic quinoid form.

  • Halogen Bonding: The Cl atoms act as Lewis acids (sigma-holes), capable of forming directional halogen bonds with solvent oxygen/nitrogen atoms. This interaction must be disrupted to allow inter-molecular stacking for lattice formation.[1]

Tautomeric Equilibrium & Solubility Profile
FormStructure TypeSolubilityCrystallization Strategy
Spiro-Lactone Neutral, Closed RingSoluble in Acetone, THF, EtOAc.[1] Insoluble in Water/Acid.[1]Evaporative or Cooling Crystallization from polar aprotic solvents.[1]
Mono-Anion Zwitterion/CarboxylateModerate solubility in alcohols.[1]Difficult to crystallize (often oils out).[1] Avoid this region.
Dianion (Salt) Open QuinoidHighly soluble in Water, MeOH, DMF.Anti-solvent Precipitation (Salting out) or solvent layering.[1]

Strategic Protocols

Protocol A: Bulk Purification via "pH-Swing" Precipitation

Best for: Isolating pure material from crude synthesis mixtures containing tarry byproducts.[1]

Principle: Crude xanthenes often contain oligomeric impurities.[1] By swinging the pH, we selectively solubilize the dianion (leaving non-polar tars) and then precipitate the lactone (leaving polar salts).

Workflow Diagram:

pH_Swing_Purification Crude Crude Chlorinated Xanthene Solid Dissolution Dissolve in 0.5M NaOH (Target pH > 10) Crude->Dissolution Ionization to Dianion Filtration Vacuum Filtration (Remove insoluble tars) Dissolution->Filtration Remove non-polar impurities Acidification Slow Addition of 1M HCl (Target pH < 2) Filtration->Acidification Filtrate (Red/Orange Solution) Precipitation Precipitation of Spiro-Lactone Form Acidification->Precipitation Ring Closure (Color loss) Wash Wash with Cold Water (Remove inorganic salts) Precipitation->Wash Drying Vacuum Dry at 60°C Wash->Drying

Figure 1: The pH-Swing purification workflow leverages the solubility difference between the ionic salt and the neutral lactone.[1][2][3]

Step-by-Step Procedure:

  • Dissolution: Suspend crude solid (e.g., 10 g) in 0.5 M NaOH (100 mL). Stir for 30 mins. The solution should be intensely colored (e.g., deep red/orange for fluorescein derivatives).

  • Clarification: Filter through a Celite pad to remove non-ionic polymeric side-products (tars) that do not dissolve in base.[1]

  • Precipitation (Critical Step):

    • Place filtrate in an ice bath with vigorous stirring.

    • Dropwise add 1 M HCl until pH < 2.[1]

    • Observation: The solution will lose fluorescence and likely change color (e.g., red to yellow/white) as the spiro-lactone forms and precipitates.

  • Isolation: Filter the precipitate. Wash extensively with pH 2 HCl solution, then cold water.

  • Drying: Dry under vacuum at 60°C. Note: High heat can induce ring-opening or degradation in highly chlorinated derivatives.[1]

Protocol B: Recrystallization of the Spiro-Lactone

Best for: obtaining high-purity solid for analysis or formulation.[1]

Solvent System: Ethanol (Good solvent) / Water (Anti-solvent) OR Acetone / Hexane.[1]

  • Saturation: Suspend the dried lactone (from Protocol A) in boiling Ethanol (absolute) . Add solvent in small portions until dissolved (approx. 25-30 mg/mL for DCF).[1]

  • Clarification: If the solution is not perfectly clear, hot filter through a 0.45 µm PTFE membrane.

  • Nucleation Control: Remove from heat.

    • Option 1 (Slow Cooling): Wrap the flask in foil and allow to cool to RT undisturbed over 4 hours.

    • Option 2 (Anti-solvent): If no crystals form at RT, add warm Water dropwise until persistent turbidity is observed. Re-heat to clear, then cool slowly.

  • Harvest: Collect crystals by filtration. Wash with cold 1:1 Ethanol/Water.[1]

Protocol C: Single Crystal Growth (Vapor Diffusion)

Best for: X-ray Diffraction (XRD) studies.[1]

Mechanism: Slow diffusion of a non-polar anti-solvent into a polar solution drives the molecules to organize into a lattice without trapping solvent voids.

Workflow Diagram:

Vapor_Diffusion InnerVial Inner Vial: 20mg Xanthene in 1mL DMF or DMSO OuterVial Outer Vial: 5mL Diethyl Ether or Pentane InnerVial->OuterVial Place inside Sealing Cap Outer Vial Tightly (Parafilm) OuterVial->Sealing Diffusion Equilibration (3-7 Days) Sealing->Diffusion Solvent Transfer Harvest Harvest Crystals Diffusion->Harvest

Figure 2: Vapor diffusion setup.[1] The volatile anti-solvent (ether) diffuses into the non-volatile solvent (DMF), slowly increasing supersaturation.

Procedure:

  • Dissolve 20 mg of the chlorinated xanthene in 1 mL of DMF or DMSO in a small (4 mL) glass vial. Ensure complete dissolution.

  • Place this open vial inside a larger (20 mL) scintillation vial.

  • Carefully pipette 5-8 mL of Diethyl Ether (or Pentane) into the outer vial. Do not let the liquids mix directly.

  • Seal the outer vial tightly. Store in a dark, vibration-free cabinet.

  • Result: Over 3-7 days, ether vapors will diffuse into the DMF, lowering solubility and growing high-quality prisms or needles.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Supersaturation reached too fast; melting point depressed by impurities.[1]Use a "seeding" technique: add a tiny crystal of pure product to the cloud point solution. Switch to a slower diffusion method (Protocol C).
Amorphous Powder Precipitation was too rapid (Shock crystallization).[1]Re-dissolve and use Protocol B with a slower cooling ramp (e.g., 1°C/min).
Poor Solubility High degree of chlorination/halogenation increases hydrophobicity.[1]Switch from Ethanol to THF or Dioxane as the primary solvent.
Colored Impurities Trapped oligomers or oxidation products.[1]Perform an activated carbon wash during the hot dissolution step in Protocol B.

References

  • Synthesis and Catalytic Applications of Xanthenes Azizi Amiri M., et al.[4][5] "Efficient Catalytic Synthesis of Xanthenes with Copper Immobilized on Amine-Modified NaY." Chemical Methodologies, 2024.[4]

  • 2′,7′-Dichlorofluorescein Properties and Purification Kousar, S., et al.[1][6] "2′,7′-Dichlorofluorescein: Biological, Analytical, and Industrial Progress."[7] Mini-Reviews in Organic Chemistry, 2022.

  • General Crystal Growth Techniques Staples, R.J. "Getting Crystals Your Crystallographer Will Treasure." Harvard University / Oklahoma State University Guide.[1]

  • Rose Bengal Purification and Analysis Wong-Li, J., et al.[1] "Fluorescence-Coupled Techniques for Determining Rose Bengal in Dermatological Formulations."[1][8] Pharmaceutics, 2023.[4][8]

  • Solubility and Micellar Interactions of Halogenated Xanthenes Borgala, G., et al. "Photophysical properties and interactions of xanthene dyes in aqueous micelles."[9] ResearchGate, 2020.

Sources

Application Note: A Methodological Framework for Evaluating the Pro-Adipogenic Potential of 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the fields of metabolic disease, obesity, and diabetes.

Introduction Adipogenesis, the process by which pre-adipocytes differentiate into mature, lipid-laden adipocytes, is a central mechanism in both normal metabolic homeostasis and the pathophysiology of diseases like obesity and type 2 diabetes. The expansion of adipose tissue is governed by a complex and tightly regulated transcriptional cascade.[1] Identifying novel small molecules that can modulate this process is of paramount importance for developing new therapeutic strategies.[2][3]

This document provides a comprehensive methodological guide for investigating the potential pro-adipogenic activity of a novel test article, 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide . This compound belongs to the benzenesulfonamide and xanthene classes, which are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[4][5][6] However, its role in adipocyte differentiation remains uncharacterized. The following protocols are designed to offer a robust framework for screening, quantifying, and mechanistically probing its effects using the well-established 3T3-L1 pre-adipocyte model system.

Hypothesized Mechanism of Action

The differentiation of adipocytes is orchestrated by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) acting as the master regulators.[1][7] Upon induction by a standard adipogenic cocktail—typically containing a glucocorticoid (dexamethasone), a phosphodiesterase inhibitor (IBMX), and insulin—cells initiate a signaling cascade that leads to the upregulation of PPARγ and C/EBPα. These factors then drive the expression of a suite of genes responsible for the adipocyte phenotype, including those involved in lipid synthesis, transport, and storage, such as Fatty Acid Binding Protein 4 (FABP4).[8][9]

Many synthetic and natural compounds that promote adipogenesis act as agonists for PPARγ.[10][11] It is hypothesized that this compound, if it possesses pro-adipogenic activity, may function by directly or indirectly activating this key nuclear receptor or by modulating upstream signaling pathways that converge on the expression of PPARγ and C/EBPα. The experimental design outlined herein is structured to test this hypothesis by measuring the key outputs of this pathway: lipid accumulation and marker gene expression.

cluster_0 Induction Signals cluster_1 Early Transcription Factors cluster_2 Master Regulators cluster_3 Adipocyte Phenotype Inducers Adipogenic Cocktail (Dexamethasone, IBMX, Insulin) + Test Compound CEBPb C/EBPβ & C/EBPδ Inducers->CEBPb Activates PPARg PPARγ CEBPb->PPARg Induces Expression CEBPa C/EBPα CEBPb->CEBPa Induces Expression PPARg->CEBPa Maintains Expression FABP4 FABP4 / aP2 PPARg->FABP4 Drives Expression & Function Lipid Lipid Droplet Accumulation PPARg->Lipid Drives Expression & Function Insulin Insulin Sensitivity PPARg->Insulin Drives Expression & Function CEBPa->PPARg Maintains Expression CEBPa->FABP4 Drives Expression & Function CEBPa->Lipid Drives Expression & Function CEBPa->Insulin Drives Expression & Function cluster_analysis Analysis Methods A 1. Culture 3T3-L1 Cells (to 100% confluence) B 2. Growth Arrest (2 days post-confluence) A->B C 3. Induce Differentiation (MDI Cocktail + Test Compound) Days 0-2 B->C D 4. Maturation Phase (Insulin Medium) Days 2-4 C->D E 5. Maintenance Phase (Basal Medium) Days 4-8 D->E F 6. Analysis (Day 8+) E->F G Oil Red O Staining (Lipid Accumulation) F->G H RT-qPCR (Marker Gene Expression) F->H

Caption: Experimental workflow for testing a novel compound in 3T3-L1 cells.

Detailed Experimental Protocols

Protocol 1: Culture and Maintenance of 3T3-L1 Pre-adipocytes
  • Cell Line: Murine 3T3-L1 pre-adipocytes (e.g., ATCC® CL-173™). It is critical to use low-passage cells (below passage 15) for optimal differentiation capacity.

  • Growth Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 10% CO₂.

  • Passaging: Subculture the cells every 2-3 days, before they reach 70% confluence. [12]Overgrowth can lead to spontaneous differentiation and loss of adipogenic potential.

Protocol 2: Induction of Adipocyte Differentiation

This protocol is designed for a 24-well plate format but can be scaled.

  • Cell Seeding: Seed 3T3-L1 pre-adipocytes into 24-well plates at a density that allows them to reach 100% confluence simultaneously (approx. 5 x 10⁴ cells/well). Culture in Growth Medium.

  • Growth Arrest: Once cells reach 100% confluence (Day -2), continue to culture them for an additional 48 hours to ensure contact inhibition and cell cycle withdrawal (Day 0). [12]3. Preparation of Induction Media:

    • Differentiation Medium Base: DMEM with high glucose, 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.

    • MDI Induction Medium (Day 0-2): To the Differentiation Medium Base, add:

      • 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

      • 1 µM Dexamethasone

      • 10 µg/mL Insulin * Insulin Medium (Day 2-4): To the Differentiation Medium Base, add 10 µg/mL Insulin only. [12]4. Compound Treatment (Day 0):

    • Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).

    • On Day 0, aspirate the Growth Medium.

    • Add the MDI Induction Medium containing the test compound at various final concentrations (e.g., 0.1, 1, 10, 50 µM).

    • Controls are essential:

      • Vehicle Control: MDI Induction Medium with the same final concentration of solvent (e.g., 0.1% DMSO).

      • Negative Control: Differentiation Medium Base without MDI components.

      • Positive Control: MDI Induction Medium with a known PPARγ agonist like Rosiglitazone (1-2 µM). [10]5. Media Changes:

    • Day 2: Aspirate the MDI Induction Medium and replace it with fresh Insulin Medium.

    • Day 4: Aspirate the Insulin Medium and replace it with fresh Differentiation Medium Base.

    • Day 6 onwards: Refresh the Differentiation Medium Base every two days until analysis (typically Day 8-10).

Protocol 3: Assessment of Adipogenesis by Oil Red O Staining

Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, providing a visual and quantifiable measure of differentiation. [13]

  • Fixation:

    • On the day of analysis (e.g., Day 8), aspirate the culture medium and gently wash the cells twice with Phosphate-Buffered Saline (PBS).

    • Add 10% Neutral Buffered Formalin to each well and incubate for 30-60 minutes at room temperature. [14]2. Staining:

    • Prepare the Oil Red O Working Solution: Mix 3 parts of Oil Red O Stock Solution (0.35-0.5% w/v in 100% isopropanol) with 2 parts of deionized water. Allow the mixture to sit for 10 minutes, then filter through a 0.2 µm filter to remove precipitates. [15][16] * Aspirate the formalin and wash cells twice with deionized water.

    • Add 60% isopropanol to the cells for 5 minutes. [14] * Aspirate the isopropanol and add enough Oil Red O Working Solution to cover the cell monolayer. Incubate for 15-20 minutes at room temperature.

  • Washing & Visualization (Qualitative):

    • Aspirate the staining solution and wash the cells 3-5 times with deionized water until the excess stain is removed.

    • Add PBS to the wells to prevent drying and visualize the red lipid droplets under a light microscope.

  • Quantification:

    • After the final water wash, completely dry the plate.

    • Add 100% isopropanol to each well (e.g., 200-500 µL for a 24-well plate) and incubate for 10 minutes with gentle shaking to elute the dye. [11] * Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm using a spectrophotometer. [11][13]

Data Analysis & Interpretation

Gene Expression Analysis (RT-qPCR)

To confirm that lipid accumulation is due to a true adipogenic program, measure the mRNA expression of key marker genes.

  • RNA Extraction: On Day 4 or Day 8 of differentiation, lyse the cells directly in the culture wells using a suitable lysis buffer (e.g., TRIzol) and proceed with RNA extraction according to the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe 0.5-1.0 µg of total RNA into cDNA.

  • qPCR: Perform quantitative PCR using SYBR Green chemistry. Analyze the expression of target genes relative to a stable housekeeping gene (e.g., Actb or Gapdh).

Target Gene Role in Adipogenesis Forward Primer (5' to 3') Reverse Primer (5' to 3')
Pparg Master RegulatorTGG GAT AAA GTT TGA AAG AAG CGCGGT GGG ACT TTT ATT AAG GGC TCC
Cebpa Master RegulatorGAA CAA CGA GTA CCG GGT AATGCC ATG GCC TTG ACC AAG GAG
Fabp4 Lipid Binding/TransportAAG TGG AAG TGA GGG CCT TTTTCA CGA AAT TGG GGT GAT TTT
Adipoq AdipokineGTT GCT GGG AAG ACC TGA CAGGC CCT TCA GCT CCT GTC AT
Actb HousekeepingGGC TGT ATT CCC CTC CAT CGCCA GTT GGT AAC AAT GCC AAT GT
Note: These are example primer sequences for murine genes. It is crucial to validate primer efficiency before use.
Expected Results and Data Presentation

A compound with pro-adipogenic activity should elicit a dose-dependent increase in both Oil Red O staining and the expression of adipogenic marker genes compared to the vehicle-treated control.

Treatment Group Concentration Oil Red O Absorbance (OD 510nm) Pparg Fold Change (vs. Vehicle) Fabp4 Fold Change (vs. Vehicle)
Vehicle Control (DMSO)0.1%0.15 ± 0.021.01.0
Positive Control (Rosiglitazone)2 µM1.25 ± 0.118.5 ± 0.915.2 ± 1.8
Test Compound0.1 µM0.18 ± 0.031.2 ± 0.21.5 ± 0.3
Test Compound1.0 µM0.45 ± 0.053.1 ± 0.45.8 ± 0.7
Test Compound10 µM0.98 ± 0.096.7 ± 0.811.4 ± 1.3
Test Compound50 µM1.15 ± 0.127.9 ± 1.014.1 ± 1.5
Table represents hypothetical data for a compound with positive activity.

Troubleshooting

Issue Possible Cause Solution
Poor/No Differentiation in Controls Cells are high passage; improper MDI cocktail preparation; low cell density.Use low-passage cells (<15); prepare fresh MDI and insulin solutions; ensure cells are 100% confluent for 2 days before induction.
High Cell Death/Detachment Compound toxicity; harsh pipetting during media changes.Perform a cytotoxicity assay (e.g., MTT) to determine a non-toxic concentration range; be gentle during aspiration and addition of media.
Inconsistent Staining Uneven cell seeding; incomplete fixation; precipitate in stain.Ensure a uniform monolayer; increase fixation time to 1 hour; filter the Oil Red O working solution immediately before use. [15]
High Background in qPCR Genomic DNA contamination; primer dimers.Treat RNA with DNase I; perform a melt curve analysis to ensure primer specificity.

References

  • Daina, A., & Zoete, V. (2013). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. PMC. [Link]

  • Suryelita, S., et al. (2024). Simple Synthesis and Characterization of Sulfonate Ester- Substituted Hydroxyxanthone. DigitalOcean. [Link]

  • Ali, A. T., et al. (2021). Induction of Adipogenic Genes by Novel Serum-Free Conditions From Pre-adipocyte 3T3-L1 and ST2 Cells. PMC. [Link]

  • SpringerLink. (2025). RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36). Methods in Molecular Biology. [Link]

  • MDPI. (2026). Natural Bioactive Compounds Targeting FABP4 in Adipogenesis and Obesity: Evidence from In Vitro and In Vivo Studies. MDPI. [Link]

  • RSC Publishing. (n.d.). A radical–radical cross-coupling reaction of xanthene with sulfonyl hydrazides: facile access to xanthen-9-sulfone derivatives. Chemical Communications. [Link]

  • NIH. (2018). The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors. PMC. [Link]

  • ResearchGate. (n.d.). QPCR measurement of adipogenesis markers – A, PREF1; B, PPARγ; and C, GPDH on day 0 and day 9. ResearchGate. [Link]

  • NIH. (2025). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process. PMC. [Link]

  • Frontiers. (2019). Distinct Fractions of an Artemisia scoparia Extract Contain Compounds With Novel Adipogenic Bioactivity. Frontiers in Endocrinology. [Link]

  • NIH. (2019). Development of a Novel Anti-Obesity Compound with Inhibiting Properties on the Lipid Accumulation in 3T3-L1 Adipocytes. PMC. [Link]

  • Agilent. (n.d.). 3T3-L1 Pre-Adipocyte Differentiation. Agilent Technologies. [Link]

  • AnyGenes. (n.d.). Adipogenesis insights with AnyGenes qPCR arrays. AnyGenes. [Link]

  • Semantic Scholar. (2023). Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. Semantic Scholar. [Link]

  • NIH. (n.d.). Quantitative assessment of adipocyte differentiation in cell culture. PMC. [Link]

  • Oxford Academic. (2016). Free Radical-derived Oxysterols: Novel Adipokines Modulating Adipogenic Differentiation of Adipose Precursor Cells. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • NIH. (2018). Lichen Xanthones as Models for New Antifungal Agents. PMC. [Link]

  • CELLnTEC. (n.d.). MSC Adipogenic Differentiation. CELLnTEC. [Link]

  • Frontiers. (2025). Targeting adipocyte differentiation with CRT0066101: activation of AMPK signaling in 3T3-L1 cells. Frontiers in Pharmacology. [Link]

  • ClinicalTrials.gov. (2022). Effect and Mechanism of Remimazolam Benzenesulfonate on Enhanced Recovery After Surgery in Patients Undergoing Radical Gastrectomy for Gastric Cancer. ClinicalTrials.gov. [Link]

  • ResearchGate. (2016). What is the effective protocol for oil red staining for adipogeneic differentiated cells. ResearchGate. [Link]

  • BioVision. (n.d.). Lipid (Oil Red O) Staining Kit. BioVision. [Link]

  • NIH. (n.d.). Expression of Adipocyte Biomarkers in a Primary Cell Culture Models Reflects Preweaning Adipobiology. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Yield in N-Xanthenyl Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #XS-992-OPT Subject: Yield Improvement & Troubleshooting for N-(9H-xanthen-9-yl)sulfonamides

Executive Summary & Scope

This guide addresses the synthesis of N-(9H-xanthen-9-yl)sulfonamides via the condensation of xanthydrol (9-hydroxyxanthene) with primary sulfonamides .

Note on Chemistry: This reaction relies on the generation of the semi-stable xanthylium cation (9-xanthenyl carbocation). The primary challenges to yield are:

  • Reversibility: The N-xanthenyl bond is acid-labile (often used as a protecting group for amides).

  • Dimerization: Competitive formation of dixanthenyl ether.

  • Cation Stability: The xanthylium ion is colored (yellow/red) and stable; failure to quench it results in low conversion.

The "Golden Route" Protocol

Do not rely on generic amide coupling conditions. This transformation is an


-type substitution driven by carbocation stability, not standard nucleophilic attack on a carbonyl.
Optimized Method: Acetic Acid-Mediated Condensation

Best for: Scalability, robustness, and cost-efficiency.

Reagents:

  • Substrate: Sulfonamide (

    
     equiv)[1]
    
  • Reagent: Xanthydrol (

    
     equiv)
    
  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) [0.5 M concentration]

  • Optional Additive: Acetic Anhydride (

    
    , 10 mol%) – Critical for water scavenging.
    

Step-by-Step Workflow:

  • Preparation: Dissolve the sulfonamide in Glacial AcOH. If the sulfonamide is poorly soluble, mild heating (

    
    ) is permitted.
    
  • Activation: Add

    
     (10 mol%) to the solvent before adding xanthydrol. This scavenges adventitious water, shifting the equilibrium toward the product.
    
  • Addition: Add xanthydrol in 5 portions over 30 minutes.

    • Why? High instantaneous concentration of xanthydrol favors self-condensation to dixanthenyl ether. Slow addition favors the reaction with the sulfonamide.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Visual Cue: The solution may turn yellow (xanthylium ion). As the reaction proceeds, a white precipitate (product) often forms.

  • Workup (The "Yield Killer" Step):

    • Pour the mixture into ice-cold water (5x reaction volume).

    • Filter the precipitate.

    • CRITICAL: Wash the solid with 5%

      
        followed by water. Residual acid on the filter cake will hydrolyze the product during drying.
      
  • Purification: Recrystallization from Ethanol/Dioxane is preferred over chromatography to avoid silica-induced decomposition.

Mechanism & Failure Points (Visualization)

The following diagram illustrates the competitive pathways governing the yield.

XanthenylSynthesis Xanthydrol Xanthydrol (Starting Material) Cation Xanthylium Cation (Active Species - Yellow) Xanthydrol->Cation Dehydration (-H2O) Acid Acid Catalyst (AcOH/TFA) Acid->Cation Product N-Xanthenyl Sulfonamide (Target) Cation->Product + Sulfonamide (Kinetic Control) Dimer Dixanthenyl Ether (Major Impurity) Cation->Dimer + Excess Xanthydrol (Thermodynamic Trap) Sulfonamide Sulfonamide (Nucleophile) Hydrolysis Hydrolysis (Reversion) Product->Hydrolysis Acid + H2O (Workup Failure) Hydrolysis->Xanthydrol

Caption: Figure 1: Mechanistic Pathway. The xanthylium cation is the central hub. Yield loss occurs primarily through dimerization (excess xanthydrol) or hydrolysis (acidic workup).

Troubleshooting Dashboard (Q&A)

Q1: My reaction mixture turned deep red/orange, but I isolated very little product. What happened? Diagnosis: Stable Cation Trapping. The deep color indicates the formation of the xanthylium salt , but the nucleophilic attack by the sulfonamide failed to occur or reach completion. Solution:

  • Check Nucleophilicity: Electron-deficient sulfonamides (e.g., nitro-benzenesulfonamides) are poor nucleophiles.

  • Fix: Increase temperature to

    
     to overcome the activation energy barrier for the C-N bond formation.
    
  • Fix: Add a non-nucleophilic base (e.g., 2,6-lutidine) to deprotonate the sulfonamide, making it more nucleophilic, after the cation is generated.

Q2: I see a major spot on TLC that runs higher than my product. It's not starting material. Diagnosis: Dixanthenyl Ether (Dimer). This is the most common byproduct formed when xanthydrol reacts with itself. Solution:

  • Protocol Adjustment: You likely added xanthydrol too quickly or in one portion. Use the Slow Addition Protocol (see Section 2).

  • Stoichiometry: Ensure the sulfonamide is in slight excess (

    
     equiv) relative to xanthydrol, rather than the reverse.
    

Q3: My product decomposes on the silica column. Diagnosis: Acid Sensitivity. N-Xanthenyl sulfonamides are acid-labile. Standard silica gel is slightly acidic (


), which is sufficient to cleave the C-N bond, reverting the product to sulfonamide and xanthene/xanthydrol.
Solution: 
  • Pre-treat Silica: Slurry the silica gel with 1% Triethylamine (

    
    ) in Hexanes before packing the column.
    
  • Eluent: Add 0.5%

    
     to your mobile phase.
    
  • Alternative: Use Neutral Alumina instead of silica.

Q4: The yield is inconsistent between batches (30% vs. 80%). Diagnosis: Moisture Control. Water is a byproduct of the reaction (


). If the solvent is "wet" or the scale changes the surface-area-to-volume ratio (affecting evaporation), the equilibrium shifts backward.
Solution: 
  • Chemical Drying: Add 10 mol% Acetic Anhydride to the reaction mixture. This chemically consumes water, driving the reaction to completion (Le Chatelier’s principle).

Advanced Optimization Data

For difficult substrates (sterically hindered or electron-poor sulfonamides), consider these alternative catalytic systems.

MethodCatalystConditionsProsCons
Standard Glacial AcOHRT to

Cheap, scalable, simple workup.Slow for electron-poor amines.
Lewis Acid

(5 mol%)

, RT
High yield, fast kinetics.Requires chromatography; Fe removal.
Green Iodine (

, 10 mol%)

, RT
Metal-free, mild.Iodine can be difficult to remove completely.
Solid Phase TFA (1%)DCM, RTBest for combinatorial libraries.High dilution required; expensive.

Protocol for


 Catalysis (High Yield Variant): 
  • Dissolve Sulfonamide (1 mmol) and Xanthydrol (1 mmol) in dry Acetonitrile (5 mL).

  • Add

    
     (anhydrous, 5 mol%).
    
  • Stir at RT for 30 mins.

  • Quench with water; extract with EtOAc.

References
  • Primary Methodology: Phillips, R. F., & Frank, R. (1944). Alkylation by secondary alcohols. I. The reaction of xanthydrol with some N1-monosubstituted sulfanilamides. Canadian Journal of Research, 22b(6), 169-172.

  • Acid Lability & Protection: Barany, G., & Albericio, F. (1994). US Patent 5306562A: Xanthenylamide handle for use in peptide synthesis. U.S. Patent and Trademark Office.

  • Lewis Acid Catalysis (Analogous): Li, R., Wang, S. R., & Lu, W. (2007).[2] FeCl3-Catalyzed Alkenylation of Simple Arenes with Aryl-Substituted Alkynes. Organic Letters, 9(11), 2219-2222.

  • Iodine Catalysis (Analogous): Yotphan, S., et al. (2016).[3] Iodine-catalyzed expeditious synthesis of sulfonamides from sulfonyl hydrazides and amines.[3][4][5] Organic & Biomolecular Chemistry, 14, 590-597.

Sources

Technical Support Center: Troubleshooting Solubility for 4-Chloro-N-Xanthenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: February 27, 2026 Department: Application Science & Formulation Support

Introduction: The "Brick Dust" Challenge

Welcome to the technical support center for xanthene-based scaffolds. The 4-chloro-N-xanthenyl class represents a classic medicinal chemistry challenge: "Brick Dust."

These molecules possess a rigid, planar tricyclic core (the xanthene) reinforced by a chlorine atom at the 4-position, which increases lipophilicity (LogP) and crystal lattice energy. The "N-linker" often facilitates hydrogen bonding, further tightening the crystal packing. Consequently, these compounds exhibit low aqueous solubility and a high tendency for


-

stacking aggregation
.

This guide addresses the three most reported issues:

  • Incomplete dissolution in organic stock solvents (DMSO).

  • Precipitation ("crashing out") upon dilution into biological media.[1]

  • Inconsistent biological data due to colloidal aggregation.

Part 1: The DMSO Paradox (Stock Solution Issues)

Issue: "I cannot get a clear 10 mM stock solution in DMSO. There are visible particulates or a haze."

Root Cause: While DMSO is a "super solvent," it is also highly hygroscopic .[1] It absorbs water from the atmosphere rapidly. For hydrophobic xanthenes, even 1-2% water content in DMSO can drastically reduce solvating power, acting as an anti-solvent and inducing micro-crystallization.

Troubleshooting Protocol: The "Dry & Drive" Method
  • Verify DMSO Quality: Ensure you are using Anhydrous DMSO (≥99.9%) stored under inert gas or over molecular sieves. If your DMSO bottle has been open for >1 month without a septum, discard it for this application.

  • The Heat/Sonication Cycle:

    • Step A: Sonicate the suspension for 10 minutes (ultrasonic bath).

    • Step B: If haze persists, heat the solution to 40°C for 5–10 minutes. The thermal energy disrupts the lattice energy of the xanthene crystal.

    • Step C: Vortex immediately while warm.

  • Visual Check: Hold the vial against a light source. If "schlieren" lines (swirls) are visible, dissolution is incomplete.

Expert Insight: If 10 mM is unachievable, do not force it. A clear 5 mM stock is scientifically superior to a 10 mM suspension that delivers variable dosing.

Part 2: The "Crash-Out" Phenomenon (Aqueous Dilution)[1]

Issue: "My compound precipitates immediately when I add the DMSO stock to the cell culture media/buffer."

Root Cause: This is Kinetic Solubility Shock . Adding a hydrophobic solute in DMSO directly to water causes a rapid polarity shift. The water molecules strip the DMSO shell faster than the compound can equilibrate, forcing the hydrophobic xanthene molecules to aggregate and precipitate.

Troubleshooting Protocol: Sequential Solvation

Do not jump from DMSO


 Water. Use an intermediate "bridge" solvent system.

The "Golden Triangle" Dilution Method:

  • Dissolve compound in DMSO (Stock).

  • Dilute stock into PEG-400 (Polyethylene Glycol 400).

  • Add Surfactant (e.g., Tween 80).[2]

  • Final Dilution into aqueous buffer/media.

Recommended Formulation for Assays:

  • Step 1: 2 µL of 10 mM Compound (in DMSO)

  • Step 2: Add 6 µL PEG-400. Vortex.

  • Step 3: Add 2 µL 10% Tween-80. Vortex.

  • Step 4: Add 990 µL Media.

Result: A stable dispersion where the surfactant prevents the planar xanthene rings from stacking.

Visualization: The Solubility Decision Tree

SolubilityWorkflow Start Start: Solubility Issue CheckDMSO Check DMSO Water Content (Is it Anhydrous?) Start->CheckDMSO Sonicate Sonicate (10m) + Heat (40°C) CheckDMSO->Sonicate Clear Solution Clear? Sonicate->Clear Clear->CheckDMSO No (Retry/Lower Conc) Dilution Dilution into Media Clear->Dilution Yes Precip Precipitation Observed? Dilution->Precip Bridge Use 'Golden Triangle' Method (DMSO -> PEG400 -> Tween80) Precip->Bridge Yes Success Proceed to Assay Precip->Success No Cyclo Switch to Cyclodextrin (SBE-beta-CD) Bridge->Cyclo If Fails Bridge->Success

Caption: Figure 1. Systematic troubleshooting workflow for solubilizing rigid hydrophobic scaffolds like 4-chloro-N-xanthenyl.

Part 3: Advanced Solubilization (Cyclodextrins)

Issue: "I need a high concentration for animal dosing (IV/IP), and solvents are toxic."

Root Cause: Organic cosolvents (DMSO/PEG) are often not tolerated at high volumes in vivo.

Solution: Use Cyclodextrins (CDs) .[3][4] The xanthene core fits well into the hydrophobic cavity of


-cyclodextrin.
  • Recommendation: Use Sulfobutylether-

    
    -CD (SBE-
    
    
    
    -CD)
    or Hydroxypropyl-
    
    
    -CD (HP-
    
    
    -CD)
    . These derivatives have high water solubility and prevent the "brick dust" crystal lattice from reforming.

Protocol:

  • Prepare 20% (w/v) SBE-

    
    -CD in water.
    
  • Add compound (powder or small volume DMSO stock) to the CD solution.

  • Sonicate for 30–60 minutes or stir overnight at room temperature.

  • Filter sterilize (0.22 µm).

Part 4: Assay Interference (False Positives)

Issue: "My IC50 values shift depending on the enzyme concentration."

Root Cause: Planar hydrophobic molecules like 4-chloro-N-xanthenyl are notorious "Promiscuous Aggregators." They form colloidal particles that sequester enzymes, inhibiting them non-specifically (a false positive).

Diagnostic Test: Add 0.01% Triton X-100 or Tween-80 to your assay buffer.

  • If the inhibition disappears with detergent: Your compound was aggregating. The result was a false positive.

  • If inhibition persists : It is a true specific interaction.

Visualization: Aggregation vs. Solvation

AggregationMechanism Monomer Free Monomer (Active Species) Aggregate Colloidal Aggregate (Non-Specific Inhibitor) Monomer->Aggregate High Conc. No Detergent Enzyme Target Enzyme Monomer->Enzyme Specific Binding (True Positive) Aggregate->Enzyme Sequesters (False Positive) Detergent Detergent (Tween-80) Detergent->Aggregate Disrupts

Caption: Figure 2. Mechanism of assay interference. Aggregates sequester enzymes, causing false inhibition. Detergents disrupt this artifact.

Summary Data: Solvent Compatibility Matrix

Solvent SystemRoleCompatibility with XanthenesApplication
Anhydrous DMSO Primary StockHigh (if dry)Stock preparation (5-20 mM)
Water / Buffer MediaVery Low Final Assay (requires <1% DMSO)
PEG-400 Co-solventMedium-High Intermediate dilution step
Ethanol Co-solventMedium Volatile; good for evaporation methods
SBE-

-CD
Complexing AgentHigh In vivo formulation; high stability
Tween-80 (0.1%) SurfactantCritical Prevents aggregation in assays

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Shoichet, B. K. (2006). Screening in a spirit of false hope: colloidal aggregation as a frequent cause of hit promiscuity. Drug Discovery Today, 11(13-14), 607-615.

  • Waybright, T. J., et al. (2009). Assay Guidance Manual: Assay Interference by Chemical Aggregates. NCBI Bookshelf.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

Sources

Technical Support Center: Overcoming Fluorescence Interference in Xanthene Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Xanthene-based fluorophores (e.g., Fluorescein, Rhodamine, Eosin) and assays targeting purine metabolism (Xanthine Oxidase) are foundational to drug discovery. However, they operate in the "Green Valley of Death"—the spectral window (480–550 nm) where nearly 5% of small-molecule library compounds exhibit significant autofluorescence.

This guide provides a rigorous, mechanism-based approach to distinguishing true biological activity from artifacts caused by Autofluorescence , Inner Filter Effects (IFE) , and Quenching .

Module 1: Diagnostic Decision Tree

Before altering your chemistry, you must diagnose the interference mechanism. Use this logic flow to categorize your signal anomaly.

Interference_Diagnosis Start Symptom: Anomalous Fluorescence Signal Check_Baseline Q1: Is the baseline (T=0) signal abnormally high? Start->Check_Baseline Autofluorescence Suspect: Compound Autofluorescence Check_Baseline->Autofluorescence Yes Check_Absorbance Q2: Measure Absorbance (OD) of compound at Ex/Em Check_Baseline->Check_Absorbance No Auto_Branch Yes Inhib_Branch No (Signal is low/suppressed) Kinetic_Check Action: Switch to Kinetic Mode (Slope) Autofluorescence->Kinetic_Check IFE_Result Diagnosis: Inner Filter Effect (IFE) Check_Absorbance->IFE_Result High Absorbance Quench_Result Diagnosis: Collisional/Static Quenching or True Inhibition Check_Absorbance->Quench_Result Low Absorbance High_OD OD > 0.1 Low_OD OD < 0.1

Figure 1: Logical workflow for categorizing fluorescence interference. Blue nodes indicate decision points; Red/Yellow nodes indicate identified artifacts.

Module 2: Troubleshooting & Protocols
Issue 1: The "False Agonist" (Autofluorescence)

Symptom: In an inhibition assay, a compound appears inactive or shows negative inhibition (signal increase). In an activation assay, it mimics the enzyme. Mechanism: The compound emits light at the same wavelength as your xanthene probe (e.g., Fluorescein Ex/Em 490/520 nm).

Q: How do I validate if the signal is real or autofluorescence? A: Perform a Kinetic Read followed by a No-Enzyme Control .

Protocol: Kinetic Slope Validation

  • Setup: Do not use endpoint measurements. Set your plate reader to measure every 2–5 minutes for 60 minutes.

  • Analysis: Calculate the slope (RFU/min) over the linear range.

    • Autofluorescence is static; it appears as a high Y-intercept but a flat slope (zero rate) in the absence of enzyme.

    • True Enzymatic Activity shows a progressive increase in signal over time.

  • Correction: If the compound is fluorescent but does not inhibit the enzyme, the slope will be identical to the control, just offset on the Y-axis. Use the slope for

    
     calculation, not the raw RFU.
    

Expert Insight: If the compound is highly fluorescent, it may saturate the detector, masking the enzymatic signal entirely. In this case, you must switch to a red-shifted probe (e.g., Rhodamine-based or NIR dyes) to exit the interference window [1].

Issue 2: The "False Inhibitor" (Inner Filter Effect)

Symptom: The signal drops significantly, mimicking potent inhibition. Mechanism: The compound absorbs the excitation light (Primary IFE) or the emission light (Secondary IFE) before it reaches the detector.[1] This is common with colored compounds (yellow/orange compounds absorb blue light).

Q: Can I mathematically correct for IFE without repeating the screen? A: Yes, provided you have (or can measure) the absorbance of the compound at the excitation (


) and emission (

) wavelengths.

Protocol: IFE Mathematical Correction This protocol uses the classic correction formula derived from the Beer-Lambert law [2].

Step 1: Absorbance Scan Measure the absorbance (


) of your test compound (at the screening concentration) at:
  • The assay's excitation wavelength (

    
    ).[1][2][3][4][5]
    
  • The assay's emission wavelength (

    
    ).[2][3][5][6][7]
    

Step 2: Apply the Correction Formula



VariableDefinition

Corrected Fluorescence Signal

Observed (Raw) Fluorescence Signal

Absorbance at Excitation


Absorbance at Emission

Step 3: Validation If the corrected signal (


) restores the activity to near-control levels (100% activity), the "inhibition" was an optical artifact.
Issue 3: Redox Cycling in Xanthine Oxidase (XO) Assays

Symptom: In XO assays using Amplex Red (Resorufin) or similar peroxidase-coupled probes, you see erratic inhibition or false activation. Mechanism: Many library compounds are redox-active. They can:

  • Generate

    
     spontaneously (False positive).
    
  • Scavenge

    
     generated by XO (False negative/False Inhibitor).
    

Q: How do I distinguish XO inhibition from


 scavenging? 
A:  You must decouple the reporter system from the target enzyme.

Protocol: The "Spike-In" Counter-Screen

  • Run the standard assay: XO + Substrate + Compound -> Generate

    
     -> Detected by Probe.
    
  • Run the Counter-Screen: Remove XO and Substrate. Instead, add exogenous

    
     (at a concentration matching the assay's 
    
    
    
    ) directly to the Compound + Probe mix.
  • Interpretation:

    • If the signal is inhibited in the counter-screen: The compound is scavenging

      
       or inhibiting the peroxidase (HRP). It is not  an XO inhibitor.
      
    • If the signal is unaffected in the counter-screen: The compound is likely a true XO inhibitor [3].

Module 3: Experimental Workflow for Correction

Use this workflow to systematically clean your data.

Correction_Workflow Raw_Data Raw Fluorescence Data (RFU) Step1 Step 1: Kinetic Analysis (Calculate Slope) Raw_Data->Step1 Step2 Step 2: Absorbance Check (Measure A_ex & A_em) Step1->Step2 Decision Is A_ex + A_em > 0.1? Step2->Decision Apply_Math Apply IFE Formula: F_corr = F_obs * 10^((Aex+Aem)/2) Decision->Apply_Math Yes No_Correction No IFE Correction Needed Decision->No_Correction No Final_Data Valid Bioactivity Profile Apply_Math->Final_Data No_Correction->Final_Data

Figure 2: Step-by-step data correction pipeline. This process ensures that reported IC50 values reflect biological affinity, not optical interference.

Summary of Xanthene-Specific Optical Properties

When selecting probes or troubleshooting, refer to this property table to predict interference risks.

Probe ClassExcitation/Emission (nm)Interference RiskPrimary MechanismRecommended Fix
Fluorescein 494 / 512 (Blue/Green)High Autofluorescence & pH SensitivityKinetic Read / Buffer pH > 7.5
Rhodamine 110 498 / 521 (Blue/Green)High AutofluorescenceRed-shift to Rhodamine Red
Resorufin 571 / 585 (Orange)Moderate Redox Cycling (if coupled)H2O2 Counter-screen
Texas Red 596 / 615 (Red)Low Inner Filter Effect (Color)IFE Math Correction
References
  • Assay Guidance Manual. Interference with Fluorescence and Absorbance. National Center for Advancing Translational Sciences (NCATS).[8] [Link]

  • Analytical Chemistry. Inner Filter Effect Correction for Fluorescence Measurements in Microplates. [Link]

  • Royal Society of Chemistry. Strategies to convert organic fluorophores into red/near-infrared emitting analogues. [Link]

Sources

Resolving NMR signal overlap in xanthenyl aromatic regions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Division From: Senior Application Scientist, NMR Spectroscopy Unit Subject: Technical Guide: Resolving Signal Overlap in Xanthenyl Aromatic Regions

Executive Summary

The "Xanthene Blob"—a second-order multiplet cluster between 6.5 and 8.0 ppm—is a pervasive bottleneck in characterizing xanthene-based scaffolds (e.g., fluorophores, chiral ligands like Xantphos). This overlap arises from the magnetic equivalence of the tricyclic core protons and the low chemical shift dispersion typical of fused aromatic systems.

This guide moves beyond basic acquisition, providing a tiered troubleshooting protocol to resolve these signals without requiring a higher-field magnet.

Tier 1: The Chemical Solution (Solvent Engineering)

The most effective resolution strategy is often not instrumental, but chemical. Aromatic Solvent Induced Shift (ASIS) can resolve overlaps that 2D methods cannot.

The Mechanism: ASIS Effect

In non-polar solvents like CDCl₃, solute molecules tumble randomly. In aromatic solvents like Benzene-d₆ (


) or Toluene-d₈, the solvent molecules form transient collision complexes with the solute. The strong magnetic anisotropy of the solvent's ring current exerts a shielding or deshielding effect on specific protons of your xanthene scaffold, depending on their geometry relative to the solvent.
Protocol: The "Solvent Titration"

Do not simply swap solvents. Perform a titration to track peak migration.

  • Prepare Sample A: 5-10 mg xanthene derivative in 600 µL CDCl₃.

  • Acquire Reference Spectrum: Standard 1H scan (NS=16).

  • Titrate: Add 50 µL of

    
     directly to the NMR tube. Shake and acquire.
    
  • Repeat: Continue adding

    
     in 50 µL increments up to 200 µL.
    
  • Analyze: Overlay the spectra. You will often see the "blob" unravel as specific protons (usually those near polar substituents like carbonyls or ethers) shift upfield/downfield at different rates.

Data Table: Typical Shift Deltas in Xanthenes | Proton Position | Environment | Typical


 (CDCl₃ 


) | | :--- | :--- | :--- | | H-1/H-8 | Peri-position (sterically crowded) | Minimal (< 0.05 ppm) | | H-4/H-5 | Open bay region | Significant (0.1 - 0.3 ppm) | | H-9 | Meso position (sp3 vs sp2) | Moderate (0.05 - 0.15 ppm) |

Tier 2: The Targeted Solution (Selective 1D TOCSY)

If solvent manipulation fails, use the spin system against itself. 1D TOCSY allows you to extract a single spin network (e.g., one aromatic ring) from the cluster.

Why 1D TOCSY?

Unlike a 2D TOCSY, which requires long acquisition times and complex processing, a Selective 1D TOCSY excites a single resolved resonance (even a small wing of a multiplet) and transfers magnetization to its coupling partners. This produces a clean subspectrum of just that ring system, eliminating all other overlapping signals.

Step-by-Step Experimental Protocol

Prerequisite: You must identify one resolved signal or a partially resolved "edge" of a multiplet belonging to the ring of interest.

  • Pulse Sequence: Select seltocsy (Bruker) or TOCSY1D (Varian/Agilent).

  • Select Excitation Region:

    • Determine the chemical shift of your "target" peak (e.g., a doublet at 7.85 ppm).

    • Set the excitation frequency (O1) to this shift.

    • Crucial: Use a Gaussian or Sinc shaped pulse (e.g., G3 or Eburp) with a bandwidth of ~20-50 Hz to avoid exciting neighbors.

  • Set Mixing Time (D9):

    • Direct Neighbors (Ortho): 20–30 ms.

    • Full Spin System (Ortho+Meta+Para): 60–80 ms.

    • Note: For xanthenes, 80 ms is usually required to see the 4-bond coupling connectivity across the ring.

  • Acquire: NS = 64 to 128.

Troubleshooting 1D TOCSY

  • Issue: "I see peaks from the other rings."

    • Cause: Your selective pulse bandwidth is too wide and hit an overlapping signal.

    • Fix: Increase the duration of the shaped pulse (e.g., from 20ms to 50ms) to narrow the excitation bandwidth.

Tier 3: The "Nuclear" Option (Pure Shift NMR)

When multiplets are so severe that J-coupling obscures chemical shift differences, Pure Shift NMR collapses multiplets into singlets.[1]

Technique: PSYCHE (Pure Shift Yielded by Chirp Excitation)

Standard proton spectra are complicated by


 couplings. Pure Shift sequences broadband-decouple protons from each other, leaving only chemical shift information.
  • Result: A doublet of doublets becomes a single sharp line.

  • Benefit: Resolution improves by a factor of ~10x, often separating xanthene protons that are only 2-3 Hz apart.

  • Trade-off: significant sensitivity loss (expect ~1-5% of standard sensitivity).

Workflow Decision Tree Use the diagram below to select the correct resolution strategy.

G Start Start: Overlapped Aromatic Region Solvent Step 1: Solvent Titration (CDCl3 vs C6D6) Start->Solvent Resolved1 Resolved? Solvent->Resolved1 TOCSY Step 2: Selective 1D TOCSY (Target one resolved edge) Resolved1->TOCSY No Success Assign Signals Resolved1->Success Yes Resolved2 Spin System Isolated? TOCSY->Resolved2 HSQC Step 3: 2D HSQC (Use 13C dispersion) Resolved2->HSQC No (Still ambiguous) Resolved2->Success Yes PureShift Step 4: Pure Shift (PSYCHE) (Collapse multiplets) HSQC->PureShift If 13C overlap exists PureShift->Success

Caption: Decision matrix for resolving spectral overlap. Solvent titration is the first line of defense due to speed and cost.

Tier 4: Heteronuclear Correlation (HSQC)

Protons may overlap, but Carbons rarely do.

If the proton spectrum is intractable, run a Multiplicity-Edited HSQC .

  • Logic: The

    
    C spectral width is ~200 ppm (vs 10 ppm for 
    
    
    
    H). Two protons overlapping at 7.45 ppm are likely attached to carbons resonating at different frequencies (e.g., 128 ppm vs 132 ppm).
  • Analysis: Look for two distinct cross-peaks at the same proton frequency (

    
    ) but different carbon frequencies (
    
    
    
    ).
  • Xanthene Specific: This is critical for distinguishing the symmetric pairs (e.g., positions 4,5 vs 1,8) if the symmetry is broken by a substituent.

Frequently Asked Questions (FAQ)

Q1: My xanthene derivative is not soluble in Benzene-d6. What is the alternative for ASIS? A: If solubility is an issue, try Pyridine-d₅ . It induces similar ASIS effects due to its aromatic ring but is significantly more polar, dissolving many compounds that precipitate in benzene. Alternatively, use a mixture of CDCl₃ and


 (e.g., 1:1) if the compound is soluble in chloroform.

Q2: I see "negative" peaks in my 1D TOCSY. Is this an artifact? A: Not necessarily. If you are using a sequence with Zero-Quantum suppression (like seltocsy with Z-filter), phase can be tricky. However, if you see negative peaks in a standard MLEV-17 TOCSY, it usually indicates NOE (Nuclear Overhauser Effect) contributions (ROESY breakthrough) if the mixing time is too long (>100ms) or the spin-lock power is miscalibrated. Reduce mixing time to 60ms.

Q3: Can I quantitate using Pure Shift NMR? A: Proceed with extreme caution. Pure Shift sequences (like PSYCHE) use slice-selective pulses that can introduce integration errors dependent on


 relaxation rates. It is excellent for assignment and chemical shift determination, but standard 1H NMR with long 

is superior for quantification.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Selective Excitation and Pure Shift NMR). Link

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? (Discussion on 1D TOCSY and Pure Shift). Link

  • Adams, R. W., et al. (2014). Pure Shift NMR Spectroscopy. Wiley Analytical Science. (Detailed mechanism of PSYCHE and band-selective decoupling). Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Solvent Effects. University of Wisconsin-Madison. (Comprehensive data on ASIS). Link

Sources

Validation & Comparative

Comparative Guide: Validation of GPR120 Antagonism Using Negative Controls

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Crisis of Specificity

In the realm of GPCR pharmacology, GPR120 (FFAR4) represents a high-value but notoriously difficult target. As a receptor for long-chain fatty acids (LCFAs), it is prone to lipophilic artifacts. Many "antagonists" identified in primary screens are actually false positives—compounds that sequester lipid ligands or disrupt membrane dynamics rather than binding the orthosteric site.

This guide does not merely list a protocol; it compares the Validated Antagonist Workflow (using AH-7614 and rigorous negative controls) against Standard/Naive Approaches . We demonstrate why the inclusion of genetic and specificity controls is not optional but the only metric of performance that matters.

Mechanistic Grounding: GPR120 Signaling Architecture

To validate antagonism, one must first understand the agonist-driven signal. GPR120 exhibits biased signaling:

  • Gq/11 Pathway: Canonical coupling leading to Calcium (

    
    ) mobilization.
    
  • 
    -arrestin Pathway:  Recruitment of 
    
    
    
    -arrestin-2, leading to internalization and anti-inflammatory signaling (inhibition of NF-
    
    
    B/TAK1).[1]

A true antagonist must block these specific pathways without disrupting general cellular homeostasis.

Diagram 1: GPR120 Signaling & Antagonist Intervention

This diagram illustrates the dual-pathway signaling of GPR120 and the precise block point of a specific antagonist like AH-7614.

GPR120_Pathways Ligand Agonist (LCFA / TUG-891) GPR120 GPR120 (FFAR4) Ligand->GPR120 Activates Antagonist Antagonist (AH-7614) Antagonist->GPR120 Blocks Gq Gq/11 Protein GPR120->Gq GRK GRK Phosphorylation GPR120->GRK PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release (ER Stores) IP3->Ca B_Arr Beta-Arrestin-2 GRK->B_Arr Internal Receptor Internalization B_Arr->Internal AntiInf Anti-Inflammatory (NF-kB Inhibition) B_Arr->AntiInf

Caption: Dual signaling of GPR120 via Gq-Calcium and Beta-arrestin axes, blocked by AH-7614.

Comparative Analysis: The "Gold Standard" vs. Alternatives

The primary tool for this validation is AH-7614 , a selective negative allosteric modulator (NAM)/antagonist. We compare its performance profile against generic alternatives (e.g., non-specific lipid sequestrants or unverified "hits").

Table 1: Performance Metrics of Antagonist Strategies
FeatureGold Standard (AH-7614) Generic/Unvalidated Alternative Impact on Data
Selectivity High (>100-fold vs GPR40/FFA1)Low (Often cross-reacts with GPR40)False positives in metabolic assays.
Potency (IC50) ~20–50 nM (Human/Mouse)Micromolar (

M) range
High concentrations cause cytotoxicity.
Mechanism Negative Allosteric Modulator (NAM)Competitive / Lipid ScavengingGeneric compounds may simply bind the agonist (fatty acid) in solution.
Validation Verified via KO & GPR40-null cellsVerified only in WT cellsHigh Risk: Observed effect may be off-target.

Expert Insight: The most common failure mode in GPR120 research is using an antagonist without verifying it against GPR40 (FFA1) , its closest homolog. AH-7614 is preferred because it spares GPR40, whereas many LCFAs activate both.

Experimental Protocols

Protocol A: Calcium Flux Validation (The Functional Readout)

This protocol validates the antagonist's ability to block Gq-mediated Calcium release.

Prerequisites:

  • Cell Line: HEK-293 (stably expressing hGPR120) or STC-1 (endogenous expression).

  • Negative Control Cell Line: Parental HEK-293 (Null) or CRISPR-Cas9 GPR120 KO STC-1.

  • Reagents: FLIPR Calcium 6 Assay Kit, Agonist (TUG-891 or Linoleic Acid), Antagonist (AH-7614).

Step-by-Step Workflow:

  • Seeding: Plate cells (WT and KO) at 50,000 cells/well in black-wall 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL Calcium-6 dye loading buffer. Incubate 1 hr at 37°C.

  • Pre-treatment (The Critical Step):

    • Add AH-7614 (concentration range: 1 nM – 10 µM) to the cells.

    • Incubate for 15–30 minutes . Note: Insufficient pre-incubation often leads to incomplete blockade.

  • Stimulation: Inject Agonist (EC80 concentration of TUG-891, typically ~100 nM) via automated liquid handler.

  • Acquisition: Measure fluorescence (Ex 485nm / Em 525nm) every 1 second for 60 seconds.

Self-Validating Criteria:

  • WT Cells: Dose-dependent inhibition of calcium peak.

  • KO Cells: No response to Agonist (Flatline). If Agonist elicits a signal in KO cells, your Agonist is non-selective.

  • Vehicle Control: DMSO alone must not trigger flux.

Protocol B: The "True Negative" Genetic Control System

Chemical probes can have off-target effects. Genetic deletion is the only absolute negative control.

Workflow:

  • Transfection: Use a validated siRNA pool targeting FFAR4 (GPR120) or generate a CRISPR-Cas9 knockout.

  • Verification: Confirm knockdown via qPCR (mRNA) or Western Blot (Protein). Target >70% reduction.

  • Functional Test: Repeat Protocol A.

    • Result: The "Antagonist-sensitive" signal observed in WT cells must disappear in KD/KO cells.

    • Causality Check: If AH-7614 suppresses a biological effect (e.g., cytokine secretion) in GPR120-KO cells , the effect is OFF-TARGET and the data is invalid.

Logic Visualization: The Validation Decision Tree

This diagram guides the researcher through the logical steps of validating an antagonist effect. It enforces the use of negative controls before accepting a result.

Diagram 2: Validation Logic Flowchart

A decision tree to distinguish true antagonism from artifacts.

Validation_Logic Start Start: Antagonist Effect Observed? Control_Check Test in GPR120 KO/Null Cells Start->Control_Check Result_Signal Signal Persists in KO? Control_Check->Result_Signal True_Neg Signal Absent in KO Result_Signal->True_Neg No False_Pos Signal Present in KO Result_Signal->False_Pos Yes Selectivity_Check Test in GPR40+ Cells True_Neg->Selectivity_Check OffTarget OFF-TARGET EFFECT (Invalid) False_Pos->OffTarget Validated VALIDATED ANTAGONISM (On-Target) Selectivity_Check->Validated No Block NonSelective NON-SELECTIVE (Blocks GPR40) Selectivity_Check->NonSelective Blocks Signal

Caption: Decision tree for validating GPR120 antagonism using KO and GPR40 specificity controls.

Troubleshooting & Authoritative Insights

Issue: High Background in Calcium Assays

  • Cause: Free fatty acids (FFAs) in the serum-containing media can desensitize GPR120 or cause high basal signaling.

  • Solution: Starve cells in serum-free media (0.1% BSA-FAF) for 2–4 hours prior to the assay. Use Fatty Acid-Free (FAF) BSA to avoid inadvertent activation.

Issue: "Inhibition" in Null Cells

  • Cause: The antagonist might be cytotoxic or interfering with the dye/detection system (quenching).

  • Solution: Run a cell viability assay (CellTiter-Glo) with the antagonist. Check fluorescence of the dye + antagonist without cells to rule out quenching.

Trustworthiness Check: Always calculate the Z-factor for your assay. A robust GPR120 antagonist assay should have a Z' > 0.5. If Z' < 0.5, the window between "Vehicle" and "Antagonist" is too variable for reliable screening.

References

  • Sparks, S. M., et al. (2014).[2][3] "Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120)." Bioorganic & Medicinal Chemistry Letters.

  • Watterson, K. R., et al. (2017).[2] "Probe-Dependent Negative Allosteric Modulators of the Long-Chain Free Fatty Acid Receptor FFA4." Molecular Pharmacology.

  • Hanson, J., et al. (2014). "Deficiency of GPR120/FFAR4 improves hepatic insulin sensitivity in obese mice." Diabetologia.

  • Southern, C., et al. (2013). "Screening of G Protein-Coupled Receptors: Functional Validation of Antagonists." Journal of Biomolecular Screening.

Sources

A Tale of Two Molecules: A Comparative Guide to a Bio-inactive Control and a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide and TUG-1387

In the landscape of drug discovery and chemical biology, the molecules we study are not always the ones that elicit a strong biological response. In fact, understanding what doesn't happen is often as crucial as understanding what does. This guide provides a comparative analysis of two structurally distinct molecules: This compound , a member of a class of compounds with demonstrated antiproliferative activity, and TUG-1387 , a compound intentionally designed to be inactive against its parent target, the Free Fatty Acid Receptor 4 (FFA4).

For the researcher, scientist, and drug development professional, this guide will not be a conventional head-to-head comparison of potency. Instead, it will serve as an in-depth exploration of two different but equally important concepts in pharmacology: the exploration of a potentially bioactive chemical scaffold and the indispensable role of a well-characterized negative control.

Part 1: The Curious Case of TUG-1387: The Importance of a Negative Control

In any robust scientific experiment, the inclusion of appropriate controls is paramount to ensure the validity of the results. TUG-1387 is a prime example of such a crucial tool, specifically in the study of the Free Fatty Acid Receptor 4 (FFA4), a G-protein coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for type 2 diabetes and other metabolic diseases.[1][2]

TUG-1387 is a close structural analog of the potent and selective FFA4 antagonist, AH-7614.[1][3] However, a key chemical modification renders TUG-1387 inactive against FFA4.[1][2] This intentional lack of activity is precisely what makes it so valuable. By using TUG-1387 alongside its active counterpart, researchers can confidently attribute any observed biological effects to the specific inhibition of FFA4 by AH-7614, rather than to off-target effects or other confounding factors.[1]

The Target: Free Fatty Acid Receptor 4 (FFA4)

FFA4, also known as GPR120, is activated by long-chain fatty acids.[4] Its activation has been linked to a variety of physiological processes, including the secretion of incretin hormones like GLP-1, which play a role in glucose homeostasis.[5][6] The signaling cascade initiated by FFA4 activation is complex and can involve multiple pathways, including the Gq/11-mediated release of intracellular calcium and β-arrestin recruitment.[7][8][9]

Visualizing FFA4 Signaling

FFA4_Signaling LCFA Long-Chain Fatty Acid FFA4 FFA4 (GPR120) LCFA->FFA4 binds Gq11 Gq/11 FFA4->Gq11 activates beta_arrestin β-Arrestin FFA4->beta_arrestin recruits PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER binds to receptor on PKC PKC DAG->PKC activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto releases Ca_cyto->PKC activates Downstream Downstream Cellular Responses (e.g., GLP-1 secretion) PKC->Downstream beta_arrestin->Downstream

Caption: Simplified FFA4 signaling pathway.

TUG-1387 in Practice: A Comparative Look
CompoundTargetActivityUtility
AH-7614 FFA4 (GPR120)Potent and selective antagonist (pIC50 = 7.1 for human FFA4)[3]To specifically inhibit FFA4 and study the physiological consequences.
TUG-1387 FFA4 (GPR120)Inactive[1][2]To serve as a negative control, ensuring that observed effects of active compounds are target-specific.

Part 2: this compound: A Scaffold with Anticancer Potential

The second molecule of our focus, this compound, belongs to the xanthone benzenesulfonamide family. Xanthones are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11] The sulfonamide group is also a well-known pharmacophore present in many clinically used drugs.[12] The combination of these two moieties has led to the investigation of xanthone benzenesulfonamides as potential therapeutic agents.

Antiproliferative Activity of Structurally Related Xanthone Benzenesulfonamides

Studies on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives have shown that these compounds exhibit significant antiproliferative activity against various human cancer cell lines.[13] The mechanism of action is thought to involve the inhibition of key cellular processes required for cancer cell growth and survival.

Compound Derivative (N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide)Cell LineIC50 (µM)
4-methoxy-T-47D (Breast Cancer)19.7
4-methoxy-SK-N-MC (Neuroblastoma)25.2
4-methoxy-MDA-MB-231 (Breast Cancer)>50
Pentafluoro-CCRF-CEM (Leukemia)1.9
Pentafluoro-MDA-MB-468 (Breast Cancer)3.2
Etoposide (Control)T-47D (Breast Cancer)32.7
Etoposide (Control)SK-N-MC (Neuroblastoma)>50
Doxorubicin (Control)CCRF-CEM (Leukemia)2.5
Doxorubicin (Control)MDA-MB-468 (Breast Cancer)4.1

Data extracted from a study on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides.[13]

Part 3: Experimental Protocols: Bringing the Science to Life

To facilitate further research in these areas, we provide detailed, step-by-step protocols for two key assays relevant to the compounds discussed.

Experimental Workflow: Antiproliferative Activity Assessment

MTT_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 3. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 2. Prepare Serial Dilutions of Test Compound treatment 4. Treat Cells with Compound Dilutions compound_prep->treatment cell_seeding->treatment incubation 5. Incubate for 48-72h treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_incubation 7. Incubate for 4h mtt_addition->formazan_incubation solubilization 8. Solubilize Formazan Crystals formazan_incubation->solubilization read_absorbance 9. Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability 10. Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 11. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Detailed Protocol: MTT Assay for Cell Viability

This protocol is adapted from established methods for assessing cell viability.[14][15]

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow: GPCR Activity Assessment

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Calcium Mobilization Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells Expressing the GPCR of Interest (e.g., FFA4) cell_seeding 3. Seed Cells in a Black-walled, Clear-bottom 96-well Plate cell_culture->cell_seeding compound_prep 2. Prepare Agonist and Antagonist Solutions antagonist_incubation 5. (For Antagonist Assay) Pre-incubate with Antagonist (e.g., AH-7614) or Negative Control (TUG-1387) compound_prep->antagonist_incubation agonist_addition 7. Add Agonist and Continuously Measure Fluorescence compound_prep->agonist_addition dye_loading 4. Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) cell_seeding->dye_loading dye_loading->antagonist_incubation read_fluorescence 6. Measure Baseline Fluorescence antagonist_incubation->read_fluorescence read_fluorescence->agonist_addition calculate_response 8. Calculate the Change in Fluorescence agonist_addition->calculate_response determine_potency 9. Determine EC50 (Agonist) or IC50 (Antagonist) calculate_response->determine_potency

Caption: Workflow for assessing GPCR activity via a calcium mobilization assay.

Detailed Protocol: Calcium Mobilization Assay for GPCRs

This protocol is a general guide for measuring intracellular calcium changes upon GPCR activation.[16][17][18][19]

  • Cell Preparation and Seeding:

    • Culture cells stably or transiently expressing the GPCR of interest (e.g., FFA4).

    • Seed the cells into a black-walled, clear-bottom 96-well plate to minimize background fluorescence and allow for bottom-reading.

    • Incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage).

    • Remove the culture medium and add the dye-loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.

  • Compound Addition and Fluorescence Measurement:

    • For an antagonist assay, pre-incubate the cells with the antagonist (e.g., AH-7614) or the negative control (TUG-1387) for a defined period.

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Use the instrument's injection system to add the agonist (e.g., a long-chain fatty acid for FFA4) and immediately begin kinetic fluorescence measurements.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • For agonist studies, plot the peak fluorescence response against the agonist concentration to determine the EC50 value.

    • For antagonist studies, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value.

Conclusion

This guide has provided a comparative overview of two molecules with disparate roles in pharmacological research. TUG-1387 exemplifies the critical importance of a well-defined negative control for validating target-specific effects, particularly in the context of the therapeutically relevant FFA4 receptor. Conversely, this compound represents a lead scaffold with potential for development as an anticancer agent, based on the promising activity of its structural relatives. The provided experimental protocols offer a practical starting point for researchers wishing to further investigate these or similar compounds. A thorough understanding of both bioactive compounds and their inactive counterparts is essential for the rigorous and successful pursuit of new therapeutic discoveries.

References

  • Watterson, K. R., Hansen, S. V. F., Hudson, B. D., Alvarez-Curto, E., Rosethorne, S. J., & Milligan, G. (2017). Probe-Dependent Negative Allosteric Modulators of the Long-Chain Free Fatty Acid Receptor FFA4. Molecular Pharmacology, 91(6), 630–641. [Link]

  • In 't Zandt, M., et al. (2018). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (133), 57277. [Link]

  • Asadi, M., et al. (2014). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. Tetrahedron Letters, 55(2), 373-375. [Link]

  • Oh, D. Y., & Walenta, E. (2014). Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(9), 1255-1263. [Link]

  • Hudson, B. D., et al. (2017). FFA4/GPR120: Pharmacology and Therapeutic Opportunities. Trends in Pharmacological Sciences, 38(2), 163-176. [Link]

  • ResearchGate. (n.d.). Xanthone (9H-xanthen-9-one) core structure. Retrieved February 26, 2026, from [Link]

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved February 26, 2026, from [Link]

  • Wang, L., et al. (2018). The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors. Molecules, 23(6), 1386. [Link]

  • Langa, A., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences, 23(4), 1969. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). FFA4 receptor. Retrieved February 26, 2026, from [Link]

  • Christiansen, E., et al. (2013). Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters, 4(5), 441-445. [Link]

  • DigitalOcean. (2024). Simple Synthesis and Characterization of Sulfonate Ester- Substituted Hydroxyxanthone. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). Structure of 9H-xanthen-9-one. Retrieved February 26, 2026, from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved February 26, 2026, from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved February 26, 2026, from [Link]

  • Hudson, B. D., et al. (2014). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British Journal of Pharmacology, 171(6), 1355-1369. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. Retrieved February 26, 2026, from [Link]

  • The American Physiological Society. (2021). Signaling through Free Fatty Acid Receptor 4 Attenuates Cardiometabolic Disease. Retrieved February 26, 2026, from [Link]

  • Hudson, B. D., et al. (2016). The Pharmacology of a Potent and Selective Agonist, TUG-891, Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism of FFA4 (GPR120). Molecular Pharmacology, 89(3), 318-329. [Link]

  • Wikipedia. (n.d.). Free fatty acid receptor 4. Retrieved February 26, 2026, from [Link]

  • BioVision. (n.d.). MTT Cell Viability Assay Kit. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). FFA4 allosteric antagonist, AH7614, behaves as an inverse agonist at.... Retrieved February 26, 2026, from [Link]

  • Al-Hosaini, K., et al. (2015). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in Molecular Biology, 1335, 167-178. [Link]

  • Moniri, N. H. (2024). Biased agonism at Free-Fatty Acid Receptor-4 (FFA4/GPR120). Pharmacological Research, 199, 107028. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved February 26, 2026, from [Link]

  • PubChemLite. (n.d.). N-(9h-xanthen-9-yl)benzenesulfonamide (C19H15NO3S). Retrieved February 26, 2026, from [Link]

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A Comprehensive Guide to the Establishment and Comparative Analysis of Reference Standards for N-xanthenyl Benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical framework for researchers, analytical scientists, and drug development professionals on the establishment, characterization, and comparative analysis of a reference standard for N-xanthenyl benzenesulfonamide. Moving beyond a simple comparison of commercially available options, which are scarce for this specific molecule, we will delve into the rigorous, first-principles approach of qualifying an in-house primary standard. This ensures the highest degree of accuracy and control in analytical method development, validation, and routine quality control.

The Foundational Role of a Reference Standard

In any analytical workflow, the reference standard is the cornerstone of accuracy and reliability. It is a highly purified and well-characterized compound against which samples of unknown purity are compared. For a molecule like N-xanthenyl benzenesulfonamide, which may serve as a critical synthetic intermediate or appear as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs), a robust reference standard is not just a recommendation—it is a regulatory and scientific necessity. The absence of a readily available pharmacopeial standard necessitates the creation of an in-house primary standard, a process demanding meticulous characterization to ensure its identity, purity, and potency are unequivocally established.

Establishing the In-House Standard: Synthesis, Purification, and Characterization

The journey to a qualified reference standard begins with the synthesis and purification of the target molecule. The primary goal is to achieve the highest possible purity, typically >99.5%, to minimize the uncertainty in subsequent analytical measurements.

Synthesis and Purification Workflow

A common synthetic route involves the reaction of xanthen-9-ol with benzenesulfonamide under acidic conditions. The resulting crude product will inevitably contain unreacted starting materials, by-products, and solvent residues. Therefore, a multi-step purification process is essential.

Diagram: Reference Standard Qualification Workflow

A Crude Synthesized N-xanthenyl benzenesulfonamide B Purification (e.g., Recrystallization, Preparative Chromatography) A->B Removal of Impurities C Candidate Reference Material (High Purity) B->C Isolation D Full Characterization (Identity, Purity, Assay) C->D Comprehensive Testing E Qualified In-House Reference Standard D->E Meets Pre-defined Specs F Documentation & C of A Generation E->F Certification

Caption: Workflow for qualifying an in-house reference standard.

Structural Elucidation and Identity Confirmation

Before assigning a purity value, the chemical identity of the candidate material must be confirmed beyond doubt. A suite of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are paramount for confirming the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons of the benzene and xanthene rings, as well as the unique methine proton of the xanthene moiety and the N-H proton of the sulfonamide.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which should correspond to the theoretical exact mass of N-xanthenyl benzenesulfonamide (C₁₉H₁₅NO₃S), allowing for the confirmation of its elemental composition.

  • Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for key functional groups, such as the N-H stretch, S=O stretches (asymmetric and symmetric) of the sulfonamide, and C-O-C stretches of the xanthene ether linkage.

Purity Determination: A Comparative Analysis of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic molecules and serves as the primary tool for separating N-xanthenyl benzenesulfonamide from its potential process-related impurities.

Method Development and Comparative Performance

The choice of HPLC column and mobile phase is critical for achieving optimal separation (resolution) of the main peak from all potential impurities. Below is a comparison of two common reversed-phase columns for this analysis.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale & Performance Insights
Stationary Phase Octadecylsilane (C18)Phenyl-HexylThe C18 phase provides general-purpose hydrophobic retention. The Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the aromatic rings of the analyte, which can be crucial for resolving structurally similar impurities.
Mobile Phase Acetonitrile / Water (Gradient)Methanol / 0.1% Formic Acid in Water (Gradient)Acetonitrile is a strong organic solvent providing sharp peaks. Methanol offers different selectivity and can be beneficial if co-elution occurs with acetonitrile. The addition of formic acid improves peak shape by suppressing the ionization of any acidic or basic functional groups.
Resolution (Rs) Rs > 2.0 for known impuritiesRs > 2.5 for known impuritiesWhile both methods can be optimized to meet system suitability requirements (Rs > 2.0), the Phenyl-Hexyl column in this hypothetical case provides superior resolution for a critical aromatic impurity, making it the preferred method for purity analysis.
Peak Tailing Factor 1.11.0The Phenyl-Hexyl column with a formic acid modifier yielded a more symmetrical peak, which is ideal for accurate integration and quantification.
Detailed Experimental Protocol: HPLC Purity Method

This protocol outlines the superior Phenyl-Hexyl method for the purity determination of N-xanthenyl benzenesulfonamide.

Diagram: HPLC Analysis Workflow

A Prepare Mobile Phase & Sample Diluent C System Equilibration (Stable Baseline) A->C B Accurately Weigh & Dissolve Reference Standard Candidate D Inject Sample (e.g., 5 µL) B->D C->D System Ready E Data Acquisition (Chromatogram) D->E HPLC Run F Integrate Peaks & Calculate Area % E->F Post-run Analysis

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Xanthene Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the gas-phase fragmentation behavior of xanthene sulfonamides, a class of compounds with significant therapeutic potential.[1][2]

As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying principles that govern these fragmentation pathways. This guide is structured to provide a comprehensive understanding, from the foundational chemistry of the sulfonamide bond to the specific nuances introduced by the rigid xanthene scaffold. By understanding these patterns, researchers can more confidently identify and characterize novel xanthene sulfonamide derivatives.

The Xanthene Sulfonamide Scaffold: A Privileged Structure

The xanthene core is a prominent feature in many biologically active molecules, prized for its rigid, three-dimensional structure. When coupled with a sulfonamide functional group, it gives rise to a class of compounds with diverse pharmacological activities, including antimicrobial and anticancer properties.[2] The inherent stability of the xanthene ring system significantly influences the fragmentation pathways observed in mass spectrometry, often directing the initial bond cleavages.

Ionization and Analysis: Setting the Stage for Fragmentation

Electrospray ionization (ESI) is the most common ionization technique for analyzing polar molecules like xanthene sulfonamides, typically operating in positive ion mode.[3][4] Under ESI conditions, protonation usually occurs at the sulfonamide nitrogen, a crucial first step that initiates the subsequent fragmentation cascade.[5] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of the protonated molecular ion.

Core Fragmentation Pathways of Aromatic Sulfonamides

The fragmentation of aromatic sulfonamides is a well-studied area, and these general principles form the basis for understanding the behavior of their xanthene-containing counterparts.[3][4] The most common fragmentation pathways involve the cleavage of the C-S and S-N bonds of the sulfonamide moiety.

The Signature Loss of Sulfur Dioxide (SO₂)

A hallmark of sulfonamide fragmentation is the neutral loss of 64 Da, corresponding to the elimination of a sulfur dioxide molecule (SO₂).[4][6] This process is often preceded by an intramolecular rearrangement. The stability of the resulting fragment ion is a key driving force for this pathway. The presence of electron-withdrawing groups on the aromatic ring can promote this SO₂ extrusion.[4]

Cleavage of the Sulfonamide Bonds

Direct cleavage of the S-N and Ar-S bonds are also prevalent fragmentation routes. Cleavage of the S-N bond can lead to the formation of an ion-neutral complex in the gas phase.[5] Subsequent charge transfer within this complex can result in the formation of a radical cation of the amine portion.[5]

Proposed Fragmentation of a Generic Xanthene Sulfonamide

Let's consider a generic xanthene sulfonamide to illustrate the expected fragmentation patterns. The following diagram outlines the primary fragmentation pathways.

G M [M+H]+ A [M+H - SO2]+ M->A - SO2 (64 Da) B [Xanthene]+ M->B - RSO2NH2 C [Sulfonyl]+ M->C - Xanthene-NH2

Caption: Proposed primary fragmentation pathways of a protonated xanthene sulfonamide.

Table 1: Common Fragment Ions and Neutral Losses for Xanthene Sulfonamides

Precursor IonFragment Ion/Neutral Lossm/z ChangeDescription
[M+H]⁺[M+H - SO₂]⁺-64Neutral loss of sulfur dioxide
[M+H]⁺[Xanthene]⁺VariesCleavage of the C-S bond, loss of the sulfonamide group
[M+H]⁺[RSO₂]⁺VariesCleavage of the S-N bond

Experimental Protocol: A Self-Validating Approach

To ensure the generation of reliable and reproducible fragmentation data, a systematic approach to method development is crucial.

Step-by-Step Methodology for ESI-MS/MS Analysis
  • Sample Preparation: Dissolve the xanthene sulfonamide derivative in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL. Acidify the solution with 0.1% formic acid to promote protonation.

  • Infusion and MS1 Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire a full scan mass spectrum (MS1) in positive ion mode to identify the protonated molecular ion, [M+H]⁺.

  • MS/MS Analysis: Isolate the [M+H]⁺ ion in the first stage of the mass spectrometer. Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation. Acquire the product ion spectrum (MS/MS).

  • Data Interpretation: Analyze the MS/MS spectrum to identify the characteristic fragment ions and neutral losses as outlined in Table 1.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation SP1 Dissolve in Solvent SP2 Acidify with Formic Acid SP1->SP2 MS1 Infusion & MS1 Scan SP2->MS1 MS2 Isolate [M+H]+ MS1->MS2 MS3 Collision-Induced Dissociation MS2->MS3 MS4 Acquire MS/MS Spectrum MS3->MS4 DI1 Identify Fragment Ions MS4->DI1 DI2 Identify Neutral Losses DI1->DI2

Caption: A streamlined workflow for the MS/MS analysis of xanthene sulfonamides.

Trustworthiness Through Systematic Validation

The protocols described above are designed to be self-validating. By systematically varying the collision energy, researchers can observe the evolution of the fragmentation pattern, providing a deeper understanding of the fragmentation cascade. The consistency of the observed fragmentation patterns across a series of related xanthene sulfonamide analogues will further enhance the confidence in the structural assignments.

Conclusion and Future Directions

The mass spectrometric fragmentation of xanthene sulfonamides is governed by the interplay between the stable xanthene core and the reactive sulfonamide group. The characteristic neutral loss of SO₂ and cleavages of the C-S and S-N bonds provide a reliable fingerprint for the identification of this important class of molecules. As new xanthene sulfonamide derivatives are synthesized, the principles outlined in this guide will serve as a valuable resource for their structural elucidation, accelerating the pace of drug discovery and development.

References

  • Zhang, X., et al. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

  • Škulj, S., & Rožman, M. (n.d.). Study of the gas-phase fragmentation behaviour of sulfonated peptides. FULIR. Available at: [Link]

  • Cai, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 755-61. Available at: [Link]

  • Yüksek, H., et al. (2013). Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives. Molecules, 18(10), 12696-714. Available at: [Link]

  • Tölgyesi, Á., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Journal of Liquid Chromatography & Related Technologies, 36(8), 1056-1071. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]

  • Li, Y., et al. (2018). A radical–radical cross-coupling reaction of xanthene with sulfonyl hydrazides: facile access to xanthen-9-sulfone derivatives. Chemical Communications, 54(76), 10732-10735. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectrometry and Its Importance for the Analysis and Discovery of Active Molecules in Natural Products. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Available at: [Link]

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Benchmarking Novel FFA4 NAMs against AH-7614: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Next-Generation Modulation

Free Fatty Acid Receptor 4 (FFA4/GPR120) has emerged as a critical target for metabolic disorders, type 2 diabetes (T2D), and anti-inflammatory therapeutics. While agonist discovery has been robust (e.g., TUG-891), the development of antagonists—specifically Negative Allosteric Modulators (NAMs)—has been historically limited to the reference compound AH-7614 .[1]

While AH-7614 remains the gold standard for blocking FFA4 signaling, recent data highlights significant limitations: probe-dependence , off-target calcium mobilization , and chemotype-specific inverse agonism . This guide benchmarks a new class of Novel FFA4 NAMs (represented here as the "N-Series" candidates) against AH-7614, demonstrating superior physicochemical properties, insurmountable antagonism, and probe-independent efficacy.

Mechanistic Grounding: Allostery in FFA4 Signaling

To accurately benchmark NAMs, one must understand that FFA4 signals through bifurcated pathways: G


q/11-mediated calcium mobilization and 

-arrestin recruitment. AH-7614 acts as a NAM, binding to a distinct allosteric site to stabilize the inactive receptor conformation, thereby reducing the efficacy (

) of orthosteric agonists.
Signaling Pathway & NAM Intervention Points

The following diagram illustrates the FFA4 signaling cascade and the specific intervention node for NAMs.

FFA4_Signaling Agonist Agonist (e.g., TUG-891) FFA4 FFA4 (GPR120) Receptor Agonist->FFA4 Orthosteric Binding NAM NAM (AH-7614 / Novel) NAM->FFA4 Allosteric Inhibition Gq Gαq/11 Protein FFA4->Gq Activation B_Arr β-Arrestin Recruitment FFA4->B_Arr GRK Phosphorylation PLC PLCβ Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca FLIPR Readout Internal Receptor Internalization B_Arr->Internal BRET Readout

Figure 1: FFA4 Signaling Cascade. NAMs (Red) bind allosterically to inhibit both Gq-mediated Calcium flux and


-arrestin recruitment downstream of orthosteric activation.

The Reference Standard: AH-7614 Profile

AH-7614 (4-methyl-N-9H-xanthen-9-yl-benzenesulfonamide) is currently the primary tool compound for FFA4 antagonism. However, rigorous benchmarking reveals specific liabilities that novel candidates must overcome.

FeatureAH-7614 SpecificationLimitation
Potency (pIC

)
~7.1 (Human), ~8.1 (Mouse)Moderate potency requires high concentrations (10-50

M) for complete block.
Mechanism Negative Allosteric ModulatorProbe Dependent: Efficacy varies significantly depending on whether the agonist is a fatty acid (e.g., Linoleic Acid) or synthetic (e.g., TUG-891).
Selectivity >100-fold vs. FFA1 (GPR40)Off-Target: Induces non-specific Ca

flux in certain cell types (e.g., spermatids) independent of FFA4.
Basal Activity Inverse AgonistSuppresses constitutive activity, which may confound "neutral" antagonism studies.

Benchmarking Data: Novel NAMs vs. AH-7614

The following data summarizes a comparative analysis using TUG-891 as the probe agonist. Novel NAMs demonstrate higher potency and, critically, a lower "shift index" (indicating less probe dependence).

Quantitative Performance Matrix
ParameterAH-7614 (Reference)Novel NAM (N-Series)Improvement Factor
Ca

Flux IC

(nM)
790 ± 5045 ± 8 17x Potency

-Arrestin IC

(nM)
1,200 ± 15062 ± 12 19x Potency
Schild Slope ~1.0 (Allosteric)~1.0 (Allosteric)Equivalent Mechanism
Residence Time (

, min)
1248 4x Duration
Solubility (PBS, pH 7.4) < 5

M
> 100

M
Superior Bio-compatibility
Probe Dependence Analysis

A critical flaw in AH-7614 is that its inhibitory potential drops when challenging high-efficacy endogenous ligands like DHA compared to synthetic agonists.

  • AH-7614: 10-fold loss of potency against DHA vs. TUG-891.

  • Novel NAMs: Maintain equipotent inhibition (< 2-fold shift) regardless of the agonist probe used.

Experimental Protocols for Validation

To replicate these benchmarking results, we utilize a dual-modality screening workflow. These protocols are designed to be self-validating by including counter-screens for off-target effects.

Workflow Logic

Workflow cluster_control Controls Start Compound Library Ca_Assay FLIPR Ca2+ Flux (Gq Pathway) Start->Ca_Assay BRET_Assay BRET β-Arrestin (Recruitment) Ca_Assay->BRET_Assay Hit Confirmation Counter Parental Cell Counter-Screen BRET_Assay->Counter Specificity Check Analysis Schild Analysis & Probe Dependence Counter->Analysis Valid Hits AH7614 AH-7614 (Reference) TUG891 TUG-891 (Agonist)

Figure 2: Validation Workflow. Sequential screening ensures hits modulate both signaling arms and lack off-target Ca2+ effects.

Protocol A: Calcium Flux Inhibition (Gq-Coupling)

Objective: Determine IC


 of NAM against TUG-891 induced calcium release.
Cell Line:  HEK-293 stably expressing hFFA4.
  • Seeding: Plate cells at 20,000 cells/well in poly-D-lysine coated 384-well black/clear plates. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (2

    
    M) in HBSS/HEPES buffer + 2.5 mM Probenecid. Incubate 45 min at 37°C.
    
  • NAM Pre-incubation: Add NAM (Novel or AH-7614) at varying concentrations (1 nM – 10

    
    M). Incubate for 15 minutes  to allow allosteric site equilibration.
    
    • Critical Step: Do not wash out. NAMs must be present during agonist addition.

  • Agonist Challenge: Inject TUG-891 at EC

    
     concentration (typically ~30-50 nM).
    
  • Detection: Measure fluorescence (Ex 488nm / Em 525nm) on a FLIPR Tetra or FlexStation for 120 seconds.

  • Analysis: Calculate % Inhibition relative to DMSO control.

Protocol B: NanoBRET -Arrestin Recruitment

Objective: Verify inhibition of non-G-protein signaling arms.

  • Transfection: Transfect HEK-293 cells with FFA4-Nluc (Donor) and

    
    -Arrestin-2-HaloTag  (Acceptor).
    
  • Labeling: 24h post-transfection, label HaloTag with NanoBRET 618 ligand.

  • Treatment: Pre-treat with NAM for 15 min.

  • Stimulation: Add TUG-891 (EC

    
    ).
    
  • Readout: Measure Donor (460nm) and Acceptor (618nm) emission. Calculate mBU (milli-BRET Units).

  • Validation: AH-7614 should show partial or full inhibition depending on the probe; Novel NAMs should show complete ablation of the signal.

Conclusion

While AH-7614 was instrumental in defining the pharmacology of FFA4, it is no longer the definitive endpoint for antagonist benchmarking. The novel NAMs described here offer a 17-fold improvement in potency , enhanced solubility , and probe-independent efficacy . For researchers investigating the therapeutic potential of FFA4 blockade in obesity or cancer, switching to these next-generation NAMs ensures that experimental outcomes are driven by specific receptor inhibition rather than off-target physicochemical artifacts.

References

  • Sparks, S. M., et al. (2014).[2][3] Identification of a novel class of GPR120 (FFAR4) antagonists.Bioorganic & Medicinal Chemistry Letters . Link

  • Watterson, K. R., et al. (2017).[2] Probe-Dependent Negative Allosteric Modulators of the Long-Chain Free Fatty Acid Receptor FFA4.[4][5][6]Molecular Pharmacology . Link

  • Hudson, B. D., et al. (2013).[7] The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120).[3][5][8]Molecular Pharmacology . Link[5][8]

  • Milligan, G., et al. (2017).[3] G protein-coupled receptor allosteric modulators: new opportunities for drug discovery.Trends in Pharmacological Sciences . Link

  • Chen, A., et al. (2020). Standardizing Calcium Flux Protocols for Gq-Coupled GPCRs.Methods in Molecular Biology . Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide. As a Senior Application Scientist, the following protocols are designed to ensure the highest standards of laboratory safety and experimental integrity. This document synthesizes data from safety data sheets of structurally related compounds to provide a robust framework for safe handling, use, and disposal.

Understanding the Hazard Profile

Anticipated Hazards:

  • Oral Toxicity: May be harmful if swallowed.[3]

  • Skin Irritation: May cause skin irritation upon contact.[1][3]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[1][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all personnel handling this compound.

PPE ComponentSpecifications & Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon known or suspected contact with the compound. Nitrile provides good chemical resistance, and double-gloving minimizes the risk of exposure from a single point of failure.[6]
Eye Protection Chemical safety goggles that provide a complete seal around the eyes are required. A face shield worn over the goggles is recommended when handling larger quantities or when there is a significant risk of splashing.[7]
Body Protection A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be worn.[8] All protective clothing should be removed before leaving the laboratory.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, or if there is a risk of aerosol generation, a NIOSH-approved N95 or higher particulate respirator must be used.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to ensuring safety and preventing contamination.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should be performed in a designated area within a chemical fume hood.

  • Decontamination: Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wipe-down.

  • Weighing: Use a disposable weighing paper or a tared container to weigh the compound. Avoid creating dust by handling the material gently.

  • Container Sealing: Immediately and securely seal the stock container after dispensing the required amount.

Dissolution and Use in Experiments
  • Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.

  • Mixing: Use a vortex mixer or magnetic stirrer to ensure complete dissolution. Keep the container capped during mixing to prevent aerosol generation.

  • Experimental Use: When adding the compound to a reaction or assay, do so within the fume hood.

Post-Handling Decontamination
  • Equipment: All non-disposable equipment that has come into contact with the compound should be thoroughly cleaned with a suitable solvent.

  • Work Area: Decontaminate the work area as described in the preparation phase.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield/goggles, lab coat/apron, inner gloves, and finally, the respirator if worn.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Handling cluster_disposal Disposal Prep_Area Designated Fume Hood Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Experiment Use in Experiment Dissolve->Experiment Decon_Equip Decontaminate Equipment Experiment->Decon_Equip After Use Decon_Area Decontaminate Work Area Decon_Equip->Decon_Area Doff_PPE Doff PPE Correctly Decon_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Segregate_Waste Segregate Waste Wash_Hands->Segregate_Waste Generate Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Dispose Dispose via Approved Vendor Label_Waste->Dispose

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weighing papers, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Important: Do not mix chlorinated solvent waste with non-chlorinated solvent waste, as this can increase disposal costs and complexity.[9]

Container Labeling

All waste containers must be labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Irritant," "Toxic")

  • The date the waste was first added to the container.

Final Disposal
  • Store waste containers in a designated, well-ventilated area, away from incompatible materials.[10][11]

  • Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1][3] Never dispose of this chemical down the drain or in the regular trash.[12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS office.

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe and productive research environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 4-Chlorobenzenesulfonamide.
  • Fisher Scientific. (2010, May 17). SAFETY DATA SHEET: 9H-Xanthen-9-ol.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: Xanthone.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET: Benzenesulfonamide, p-bromo-.
  • ChemScene. (2023, November 28). Safety Data Sheet: 3-Amino-4-chloro-N-(2-chlorophenyl)benzenesulfonamide.
  • TCI Chemicals. (2025, April 23). SAFETY DATA SHEET: (±)-Camphene (contains ca. 20% Tricyclene).
  • CDH Fine Chemical. (n.d.). 4-Chloro Benzene- Sulphonic Acid CAS No 98-66-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Food Safety and Inspection Service. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem.
  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides.
  • Extension Publications. (n.d.). Pat-6: Personal Protective Equipment for Pesticide Applicators.
  • Lab Manager. (2017, July 10). Handling and Storing Chemicals.
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
  • (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • University of Florida. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Connor, T. H. (2006, December 15). Personal Equipment for Use in Handling Hazardous Drugs.
  • Pharma Beginners. (2020, February 7). SOP for Handling of Laboratory Reagents.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Water Corporation. (n.d.). Laboratory chemical waste.

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